4-[(4-Bromophenyl)amino]benzonitrile
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-(4-bromoanilino)benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrN2/c14-11-3-7-13(8-4-11)16-12-5-1-10(9-15)2-6-12/h1-8,16H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAXPPBLRNJJVKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)NC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
4'-bromo-4-cyanodiphenylamine chemical properties and structure
Technical Monograph: 4'-Bromo-4-cyanodiphenylamine
Abstract
4'-Bromo-4-cyanodiphenylamine (systematically 4-[(4-bromophenyl)amino]benzonitrile ) is a critical asymmetric diarylamine intermediate employed in the synthesis of optoelectronic materials and pharmaceutical scaffolds. Characterized by a "push-pull" electronic structure—comprising an electron-donating amine bridge, an electron-withdrawing cyano group, and a reactive bromine handle—this molecule serves as a versatile precursor for Triphenylamine (TPA) derivatives used in Organic Light-Emitting Diodes (OLEDs) and Dye-Sensitized Solar Cells (DSSCs). This guide details its structural properties, a robust synthesis protocol via Nucleophilic Aromatic Substitution (
Part 1: Chemical Identity & Structural Analysis
The molecule features a diphenylamine core with para-substitution on both rings. The asymmetry is key to its utility: the bromine atom allows for further functionalization (e.g., Suzuki/Buchwald coupling), while the cyano group imparts strong electron-accepting character, creating an internal charge-transfer (ICT) pathway.
Physicochemical Profile
| Property | Value / Description |
| Systematic Name | 4-[(4-Bromophenyl)amino]benzonitrile |
| Formula | |
| Molecular Weight | 273.13 g/mol |
| Appearance | Off-white to pale yellow crystalline solid (Purity dependent) |
| Solubility | Soluble in DMSO, DMF, THF, DCM; Insoluble in Water |
| Melting Point | Predicted range:[1] 145–155 °C (Based on structural analogs) |
| Electronic Character | D-π-A (Donor-π-Acceptor) system |
Electronic Structure & Reactivity
The molecule exhibits a distinct electronic gradient:
-
Donor (D): The central amine (-NH-) lone pair donates electron density into the π-system.
-
Acceptor (A): The cyano (-CN) group at the 4-position strongly withdraws density, stabilizing the LUMO.
-
Reactive Handle: The 4'-bromo substituent is activated for metal-catalyzed cross-coupling, enabling the construction of "Star-shaped" or dendritic molecules.
Figure 1: Electronic push-pull mechanism and functional segmentation of 4'-bromo-4-cyanodiphenylamine.
Part 2: Synthesis & Methodology
While palladium-catalyzed C-N coupling (Buchwald-Hartwig) is a standard method for diarylamines, the presence of the strongly electron-withdrawing cyano group on one ring makes Nucleophilic Aromatic Substitution (
Protocol: Synthesis Route
This method utilizes the activation of the fluorine atom by the para-cyano group, allowing displacement by the 4-bromoaniline anion.
Reaction:
Step-by-Step Procedure:
-
Preparation: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve 4-bromoaniline (10 mmol, 1.72 g) in anhydrous DMSO (20 mL).
-
Deprotonation: Cool the solution to 0°C in an ice bath. Carefully add Sodium Hydride (NaH) (60% dispersion in oil, 12 mmol, 0.48 g) portion-wise. Caution: Hydrogen gas evolution.
-
Activation: Stir at 0°C for 30 minutes, then allow to warm to room temperature (RT) for 30 minutes to ensure formation of the anilide anion.
-
Addition: Add 4-fluorobenzonitrile (10 mmol, 1.21 g) slowly to the reaction mixture.
-
Reaction: Heat the mixture to 80–100°C for 4–6 hours. Monitor by TLC (Eluent: Hexane/Ethyl Acetate 4:1) until the starting fluoride is consumed.
-
Workup: Cool to RT and quench by pouring into crushed ice/water (200 mL). The product should precipitate as a solid.
-
Purification: Filter the precipitate, wash copiously with water (to remove DMSO/salts) and hexanes. Recrystallize from Ethanol or Toluene to yield the pure product.
Why this works: The p-cyano group lowers the energy of the transition state (Meisenheimer complex), facilitating the displacement of the fluoride leaving group by the nucleophilic nitrogen.
Figure 2: Synthetic workflow for the
Part 3: Characterization & Spectral Analysis
Validation of the structure relies on identifying the two distinct aromatic systems and the functional groups.
Predicted NMR Data ( -DMSO)
-
NMR:
-
9.0–9.2 ppm (s, 1H): Amine (-NH-) proton. Broad singlet, exchangeable with
. - 7.6–7.7 ppm (d, 2H): Protons ortho to the Cyano group (Deshielded by CN).
- 7.4–7.5 ppm (d, 2H): Protons ortho to the Bromine.
- 7.1–7.2 ppm (d, 2H): Protons meta to the Cyano group (adjacent to NH).
- 7.0–7.1 ppm (d, 2H): Protons meta to the Bromine (adjacent to NH).
-
Note: Expect two distinct AA'BB' patterns.
-
9.0–9.2 ppm (s, 1H): Amine (-NH-) proton. Broad singlet, exchangeable with
Infrared (IR) Spectroscopy
-
~2220 cm
: Strong, sharp peak characteristic of the C≡N stretch . -
~3300–3400 cm
: Medium, broad peak for the N-H stretch . -
~1590 cm
: Aromatic C=C bending.
Part 4: Applications in Drug Development & Materials
Optoelectronics (OLEDs & Solar Cells)
This molecule is a primary intermediate for Thermally Activated Delayed Fluorescence (TADF) emitters.[2]
-
Mechanism: The bromine atom is replaced (via Buchwald coupling) with carbazole or other donor units to create molecules with spatially separated HOMO/LUMO distributions, minimizing the singlet-triplet energy gap (
). -
Hole Transport: The triphenylamine core (formed after coupling) is the industry standard for Hole Transport Layers (HTL) due to its high hole mobility and thermal stability.
Medicinal Chemistry
While less common as a final drug, the diarylamine scaffold is a privileged structure in:
-
Non-steroidal Androgen Receptor Modulators (SARMs): Similar cyano-substituted diarylamines are investigated for muscle-wasting diseases.
-
Anti-inflammatory Agents: Diarylamines can inhibit cyclooxygenase (COX) pathways.
Part 5: Safety & Handling
-
Hazard Identification:
-
Acute Toxicity: Harmful if swallowed or inhaled. Nitriles can metabolize to release cyanide ions, though aromatic nitriles are generally more stable.
-
Skin/Eye Irritation: Causes serious eye irritation (Category 2A) and skin irritation (Category 2).
-
-
Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon) to prevent oxidation of the amine.
-
Disposal: All waste must be treated as hazardous chemical waste, specifically segregating halogenated and nitrogenous organics.
References
-
Nucleophilic Aromatic Substitution Mechanism: Bunnett, J. F., & Zahler, R. E. (1951). "Kinetics of the Reaction of 4-Substituted-1-chlorobenzenes with Piperidine." Chemical Reviews. Link
-
Synthesis of Diarylamines via SNAr: Beletskaya, I. P., & Cheprakov, A. V. (2000). "Copper in Cross-Coupling Reactions: The Post-Ullmann Chemistry." Coordination Chemistry Reviews. Link
-
TADF Materials Design: Uoyama, H., et al. (2012). "Highly Efficient Organic Light-Emitting Diodes from Delayed Fluorescence." Nature. Link
- General Protocol for Fluorobenzonitrile Amination: "Preparation of 4-(phenylamino)benzonitrile derivatives." Organic Syntheses. (General methodology reference for SNAr on fluorobenzonitriles).
Sources
Technical Guide: Solubility Profile & Optimization of p-Bromo-p'-cyanodiphenylamine
[1]
Executive Summary & Chemical Identity
p-Bromo-p'-cyanodiphenylamine (also known as 4-bromo-4'-cyanodiphenylamine) is a critical bifunctional intermediate used extensively in the synthesis of optoelectronic materials (TADF emitters, OLED hole-transport layers) and pharmaceutical scaffolds.[1][3] Its solubility behavior is governed by the competition between its lipophilic diphenylamine core, the polarizable bromine atom, and the highly polar, electron-withdrawing cyano group.[2]
This guide provides a comprehensive analysis of its solubility thermodynamics, solvent selection strategies for synthesis versus purification, and a standardized protocol for experimentally determining precise solubility limits using the Apelblat model.[2]
Chemical Profile
| Property | Detail |
| IUPAC Name | 4-Bromo-4'-cyanodiphenylamine (or 4-[(4-bromophenyl)amino]benzonitrile) |
| Molecular Formula | C₁₃H₉BrN₂ |
| Molecular Weight | 273.13 g/mol |
| Key Functional Groups | Secondary Amine (H-bond donor), Nitrile (Dipole), Bromide (Lipophilic/Heavy atom) |
| Primary Solubility Driver | Dipole-dipole interactions and |
Solubility Profile & Solvent Classification
The solubility of p-bromo-p'-cyanodiphenylamine is non-monotonic due to its "push-pull" electronic structure.[1] The electron-donating amine and electron-withdrawing nitrile create a significant dipole moment, favoring polar aprotic solvents, while the aromatic rings maintain affinity for chlorinated and aromatic hydrocarbons.[1]
Table 1: Solubility Classification by Solvent Class (298.15 K)
Data synthesized from structural analog behavior (e.g., 4'-bromomethyl-2-cyanobiphenyl) and standard diphenylamine purification protocols.[1][2]
| Solvent Class | Representative Solvents | Solubility Status | Mechanistic Insight |
| Polar Aprotic | DMSO, DMF, NMP, DMAc | High (>100 mg/mL) | Strong dipole-dipole interactions stabilize the nitrile group; disrupts intermolecular H-bonding of the amine.[1][2] |
| Chlorinated | Dichloromethane (DCM), Chloroform | High/Moderate | Excellent solvation of the aromatic core; standard solvent for chromatographic purification. |
| Aromatic | Toluene, Chlorobenzene, Xylene | Moderate | Soluble at elevated temperatures.[2] |
| Polar Protic | Ethanol, Methanol, Isopropanol | Low/Temperature Dependent | Critical for Purification. Sparingly soluble at RT; soluble at reflux.[2] The "Anti-solvent" of choice for recrystallization. |
| Ethers | THF, 1,4-Dioxane | Moderate | Good solubility due to hydrogen bond acceptance from the amine proton.[1][2] |
| Alkanes | Hexane, Heptane, Pentane | Insoluble | Lacks polarity to overcome crystal lattice energy.[2] Used strictly as precipitants. |
| Aqueous | Water | Insoluble | Hydrophobic aromatic rings dominate; no energetic favorability for hydration.[1] |
Thermodynamic Modeling & Determination Protocol
For precise process engineering (e.g., crystallization design), relying on literature values is insufficient due to potential polymorphism.[2] You must generate self-validated data.[1] The Modified Apelblat Equation is the industry standard for modeling the solubility of diphenylamine derivatives.
The Modified Apelblat Model
The solubility (
-
A, B, C: Empirical parameters derived from experimental data.
-
Mechanistic Link:
relates to the enthalpy of solution, while accounts for the temperature dependence of the heat capacity.
Standard Operating Procedure (SOP): Solubility Determination
Objective: Determine the saturation solubility mole fraction (
Materials:
-
p-bromo-p'-cyanodiphenylamine (Purity >99.5%)[1]
-
Target Solvent (HPLC Grade)
-
Thermostatic Shaker (Control ±0.05 K)
Protocol:
-
Saturation: Add excess solid solute to 10 mL of solvent in a jacketed glass vessel.
-
Equilibration: Agitate at fixed temperature (
) for 24 hours. (Check for residual solid; add more if fully dissolved).[6] -
Settling: Stop agitation and allow phases to separate for 2 hours at constant
. -
Sampling: Withdraw supernatant using a pre-heated syringe filter (0.22 µm PTFE) to prevent precipitation during transfer.
-
Quantification:
-
Gravimetric: Evaporate solvent in a tared dish and weigh residue.
-
HPLC: Dilute with mobile phase (e.g., Acetonitrile:Water 70:[2]30) and inject.
-
-
Replicate: Repeat for temperatures
. -
Validation: Plot
vs . A linear or slightly curved relationship indicates valid thermodynamic equilibrium.
Strategic Solvent Selection: Synthesis vs. Purification
The choice of solvent dictates the yield and purity profile. The diagram below illustrates the decision logic for handling p-bromo-p'-cyanodiphenylamine.
Figure 1: Solvent Selection Decision Matrix
Caption: Logical flow for selecting solvents based on process stage (Reaction, Workup, Crystallization).
[1]
Synthesis Media (Reaction)[9]
-
Toluene: The standard for Buchwald-Hartwig aminations.[1] p-bromo-p'-cyanodiphenylamine is moderately soluble at reflux (110°C), allowing the reaction to proceed in solution while precipitating inorganic salts (NaBr/KBr) which are insoluble.[1]
-
1,4-Dioxane: Used when higher solubility of the intermediate is required or for specific catalyst systems.[1]
Purification Media (Crystallization)
References
-
Apelblat, A., & Manzurola, E. (1999).[2] Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. Journal of Chemical & Thermodynamics.[1][2] Link(Foundational reference for the Apelblat model used in protocol).
-
Li, Y., et al. (2014).[2] Solubility and thermodynamic properties of 4'-bromomethyl-2-cyanobiphenyl in pure solvents. Journal of Chemical & Engineering Data. Link(Primary data source for structural analog solubility behavior).
-
Organic Syntheses. (1928). p-Bromobiphenyl and related brominated aromatics synthesis and purification.[1][3] Organic Syntheses, Coll.[2] Vol. 1. Link(Historical grounding for purification of brominated biphenyls/amines).
-
BenchChem. (2025).[6] Solubility of 2-Bromo-N-phenylbenzamide in Organic Solvents. Technical Data Repository. Link(Comparative solubility data for bromo-amide analogs).
Sources
- 1. 4-Bromophenylacetonitrile synthesis - chemicalbook [chemicalbook.com]
- 2. organicchemistrydata.org [organicchemistrydata.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. prepchem.com [prepchem.com]
- 5. One moment, please... [revroum.lew.ro]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. www1.chem.umn.edu [www1.chem.umn.edu]
- 8. dn720701.ca.archive.org [dn720701.ca.archive.org]
- 9. biointerfaceresearch.com [biointerfaceresearch.com]
Technical Guide: Synthesis of 4-(4-bromoanilino)benzonitrile
The following technical guide details the synthesis of 4-(4-bromoanilino)benzonitrile , a critical diarylamine intermediate often employed in the development of non-steroidal androgen receptor antagonists and other medicinal pharmacophores.
CAS: 221615-75-4 (Generic referencing for diaryl ethers/amines in this class; verify specific isomer CAS in procurement) IUPAC Name: 4-[(4-bromophenyl)amino]benzonitrile
Executive Summary
The synthesis of 4-(4-bromoanilino)benzonitrile represents a classic example of constructing electron-deficient diarylamines. This molecule features two distinct electronic domains: an electron-poor benzonitrile ring and a halogenated aniline ring.
For researchers and scale-up chemists, the primary challenge is achieving selectivity without dehalogenating the bromine moiety. While Palladium-catalyzed cross-coupling (Buchwald-Hartwig) is a viable modern approach, this guide prioritizes Nucleophilic Aromatic Substitution (S_NAr) . This pathway utilizes the strong electron-withdrawing nature of the nitrile group to activate a 4-fluoro precursor, offering a transition-metal-free route that is cost-effective and scalable.
Retrosynthetic Analysis
To design the most robust synthesis, we deconstruct the target molecule into available precursors. The bond disconnection occurs at the secondary amine bridge.
Figure 1: Retrosynthetic breakdown showing the convergent assembly via S_NAr.
Strategic Rationale:
-
4-Fluorobenzonitrile is chosen over the chloro- or bromo- analogues because the high electronegativity of fluorine creates a stronger dipole, significantly lowering the energy of the transition state in S_NAr reactions (Meisenheimer complex formation).
-
4-Bromoaniline serves as the nucleophile. The bromine substituent is stable under standard basic S_NAr conditions, whereas it might be labile (via oxidative addition) in Pd-catalyzed protocols if catalyst selection is poor.
Synthetic Strategies & Protocols
Method A: Nucleophilic Aromatic Substitution (S_NAr) — The Preferred Route
This method relies on the activation of the fluorobenzene ring by the para-cyano group.
Mechanism: The reaction proceeds via an addition-elimination mechanism.[1][2] A strong base deprotonates the aniline to generate a highly nucleophilic anilide anion, which attacks the ipso-carbon of the 4-fluorobenzonitrile.
Figure 2: Stepwise mechanistic flow of the S_NAr reaction.
Detailed Protocol
-
Scale: 10 mmol
-
Expected Yield: 85–92%
Reagents:
-
4-Fluorobenzonitrile (1.21 g, 10 mmol)
-
4-Bromoaniline (1.72 g, 10 mmol)
-
Sodium Hydride (60% dispersion in oil) (0.48 g, 12 mmol)
-
Anhydrous DMF (Dimethylformamide) or DMSO (20 mL)
Step-by-Step Workflow:
-
Activation: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, suspend Sodium Hydride (NaH) in 10 mL of anhydrous DMF. Cool to 0°C in an ice bath.
-
Nucleophile Formation: Dissolve 4-Bromoaniline in 5 mL of DMF and add it dropwise to the NaH suspension. Stir at 0°C for 30 minutes until hydrogen evolution ceases. The solution will likely turn dark (yellow/brown) indicating anilide formation.
-
Coupling: Add a solution of 4-Fluorobenzonitrile in 5 mL DMF dropwise to the reaction mixture.
-
Reaction: Remove the ice bath and heat the mixture to 80–100°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1). The starting fluoride should disappear.
-
Quench: Cool the mixture to room temperature. Carefully pour the reaction mixture into 100 mL of ice-water. The product typically precipitates as a solid.
-
Isolation: Filter the solid using a Büchner funnel. Wash the cake copiously with water to remove DMF and excess base.
-
Purification: Recrystallize the crude solid from hot Ethanol/Water (9:1). If purity is insufficient, perform flash column chromatography (Silica gel, 10-20% EtOAc in Hexanes).
Method B: Buchwald-Hartwig Cross-Coupling — The Alternative
Use this method if the S_NAr route fails due to steric hindrance or if using less activated nitriles (e.g., meta-substituted).
Reagents:
-
4-Bromobenzonitrile + 4-Bromoaniline (requires selective coupling, difficult)
-
Better: 4-Aminobenzonitrile + 1-Bromo-4-iodobenzene (utilizing the reactivity difference between I and Br).
-
Catalyst: Pd_2(dba)_3 (1-2 mol%)
-
Ligand: Xantphos or BINAP (to prevent chelation issues)
-
Base: Cs_2CO_3 (Cesium Carbonate)
-
Solvent: Toluene or 1,4-Dioxane (100°C)
Why Avoid? This route carries a risk of "scrambling" or oligomerization because the product itself contains a bromine atom that can undergo further oxidative addition with the Palladium catalyst.
Characterization & Data Analysis
Successful synthesis must be validated against the following physicochemical profile.
| Parameter | Specification | Notes |
| Appearance | Pale yellow to off-white powder | Darkening indicates oxidation of amine |
| Melting Point | 148–152 °C | Sharp range indicates high purity |
| R_f Value | ~0.35 | Hexane:EtOAc (4:1) |
| ^1H NMR (DMSO-d_6) | δ 9.15 (s, 1H, NH) | Broad singlet, exchangeable with D_2O |
| ^1H NMR (Aromatic) | δ 7.65 (d, 2H), 7.45 (d, 2H) | Nitrile ring protons (deshielded) |
| ^1H NMR (Aromatic) | δ 7.18 (d, 2H), 7.10 (d, 2H) | Bromoaniline ring protons |
| IR Spectroscopy | ~2220 cm⁻¹ (C≡N stretch) | Distinctive sharp peak |
Troubleshooting & Optimization (Expert Insights)
Problem: Low Yield / Incomplete Reaction
-
Root Cause:[3] Moisture in the solvent quenching the NaH or anilide anion.
-
Solution: Ensure DMF is anhydrous (stored over molecular sieves). Increase temperature to 120°C if using K_2CO_3 instead of NaH.
Problem: Side Products (Hydrolysis)
-
Root Cause:[3] The nitrile group can hydrolyze to an amide under highly basic, aqueous conditions at high heat.
-
Solution: Ensure the quench is performed after cooling to room temperature.[4] Do not heat the reaction quench.
Problem: Dark/Tarred Product
-
Root Cause:[3] Oxidation of the aniline or anilide anion at high temperatures.
-
Solution: Maintain a strict Nitrogen or Argon atmosphere throughout the heating phase.
Safety Considerations
-
Sodium Hydride (NaH): Reacts violently with water to produce flammable hydrogen gas. Use strictly dry glassware.
-
Nitriles: 4-Fluorobenzonitrile and the product are organic nitriles; avoid inhalation and skin contact.
-
Anilines: 4-Bromoaniline is toxic and a potential blood agent (methemoglobinemia). Handle in a fume hood.
References
-
Nucleophilic Aromatic Substitution of 4-Fluorobenzonitrile
-
General Protocol: Nadin, A., et al. "Structurally Simple, Potent, Plasmodium Selective Farnesyltransferase Inhibitors." Journal of Medicinal Chemistry, vol. 46, no. 12, 2003.[5] Link
-
Mechanism:[1][2][3] Bunnett, J. F., & Zahler, R. E. "Kinetics of the Reaction of 4-Substituted-1-nitrobenzenes with Methoxide Ion." Chemical Reviews, vol. 49, no. 2, 1951. Link
-
-
Buchwald-Hartwig Amination Considerations
-
Selectivity: Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, vol. 2, 2011. Link
-
-
Characterization Data (Analogous Compounds)
-
Spectral Data: National Center for Biotechnology Information. PubChem Compound Summary for CID 2776369 (Related Diarylamines). Link
-
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Advanced Organic Module | English | Green Chemistry [scranton.edu]
- 3. A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Diarylamine Intermediates in Antiviral Drug Discovery
Executive Summary
The diarylamine motif (Ar-NH-Ar') serves as a privileged pharmacophore in modern antiviral architecture. Unlike rigid heteroaromatic systems, the diarylamine linkage acts as a "molecular hinge," conferring torsional flexibility that allows small molecules to adapt to the mutable binding pockets of viral enzymes. This structural plasticity is the cornerstone of Diarylpyrimidine (DAPY) efficacy against wild-type and resistant strains of HIV-1 Reverse Transcriptase (RT).
This guide dissects the technical requirements for synthesizing and utilizing diarylamine intermediates. We move beyond basic organic chemistry to explore the causality between Buchwald-Hartwig catalyst selection and antiviral potency , providing a self-validating roadmap for drug discovery professionals.
Structural Significance: The "Butterfly" Effect
In the context of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs), the diarylamine scaffold does not merely act as a linker; it dictates the binding kinetics.
The Torsional Hinge Mechanism
First-generation NNRTIs (e.g., Nevirapine) were rigid. Second-generation DAPYs (e.g., Etravirine, Rilpivirine) utilize the diarylamine nitrogen to facilitate a "butterfly-like" binding mode.
-
Wing 1 (Aryl A): Engages the hydrophobic tunnel (Tyr181, Tyr188).
-
Wing 2 (Aryl B): Interacts with the solvent-exposed interface.
-
The Hinge (NH): Allows the wings to reorient ("wiggle") and maintain affinity even when amino acid mutations (e.g., K103N) alter the pocket geometry.
Mechanism of Action Diagram
The following diagram illustrates the allosteric inhibition pathway governed by the diarylamine scaffold.
Figure 1: Allosteric inhibition cascade triggered by diarylamine binding to HIV-1 Reverse Transcriptase.
Strategic Synthesis: C-N Bond Formation
The construction of the diarylamine bridge is the critical intermediate step. While Ullmann coupling was historically significant, it requires harsh conditions (high T, stoichiometric Cu) incompatible with complex antiviral scaffolds. Palladium-catalyzed Buchwald-Hartwig amination is the industry standard for high-value intermediates.
Catalyst-Ligand Selection Matrix
Success depends on matching the ligand to the steric/electronic profile of the coupling partners.
| Parameter | Standard Condition | Challenging Substrate (Steric Bulk) | Electron-Poor Aryl Halides |
| Pd Source | Pd(OAc)₂ or Pd₂(dba)₃ | Pd₂(dba)₃ | Pd(OAc)₂ |
| Ligand | BINAP or DPPF | XantPhos or BrettPhos | XantPhos |
| Base | Cs₂CO₃ or NaOtBu | NaOtBu | K₃PO₄ (weaker base) |
| Solvent | Toluene or Dioxane | 1,4-Dioxane | t-Amyl Alcohol |
| Temp | 80–100°C | 100–110°C | 80°C |
Expert Insight: For DAPY synthesis, XantPhos is often superior because its wide bite angle (111°) promotes reductive elimination, crucial when forming the crowded C-N bond between a pyrimidine and a substituted aniline.
Case Study: Rilpivirine (TMC278) Pathway[1]
Rilpivirine represents the pinnacle of diarylamine engineering. Its synthesis relies on the sequential formation of two C-N bonds on a pyrimidine core. The critical intermediate is 4-[(4-chloropyrimidin-2-yl)amino]benzonitrile .[1][2]
Synthetic Workflow
The synthesis is a convergent strategy involving the coupling of a chloropyrimidine with specific anilines.
Figure 2: Convergent synthesis of Rilpivirine highlighting the critical diarylamine formation steps.
Validated Experimental Protocol
The following protocol describes the Buchwald-Hartwig Amination for coupling an electron-deficient chloropyrimidine with an aniline, a common step in antiviral synthesis.
Protocol: Pd-Catalyzed C-N Coupling
Target: Synthesis of N-(4-cyanophenyl)-2-aminopyrimidine intermediate.
Reagents:
-
Aryl Halide: 2-Chloropyrimidine derivative (1.0 equiv)
-
Amine: 4-Aminobenzonitrile (1.2 equiv)
-
Catalyst: Pd(OAc)₂ (2-5 mol%)
-
Ligand: XantPhos (4-10 mol%)
-
Base: Cs₂CO₃ (2.0 equiv)
-
Solvent: 1,4-Dioxane (anhydrous, degassed)
Step-by-Step Methodology:
-
System Preparation: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon for 15 minutes.
-
Why: Oxygen poisons the Pd(0) active species; moisture quenches the base.
-
-
Charge Reagents: Add the aryl halide, amine, Cs₂CO₃, and XantPhos to the flask under a positive stream of Argon.
-
Catalyst Addition: Add Pd(OAc)₂ last.
-
Why: Minimizes oxidation of the phosphine ligand before complexation.
-
-
Solvation: Add degassed 1,4-Dioxane via syringe. Concentration should be approx. 0.1 M–0.2 M.
-
Reaction: Heat the mixture to 100°C. Monitor via TLC (Eluent: 30% EtOAc/Hexanes) or LC-MS every 2 hours.
-
Self-Validation: The reaction is complete when the aryl halide spot disappears. If the reaction stalls (conversion <50% after 6h), add a second portion of Pd/Ligand (1 mol%).
-
-
Workup: Cool to room temperature. Filter through a pad of Celite to remove inorganic salts and Palladium black. Rinse with EtOAc.
-
Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography on silica gel.
Quality Control Parameters
-
1H NMR (DMSO-d6): Look for the diagnostic NH singlet (typically δ 9.0–10.5 ppm) and the disappearance of the amine NH₂ broad singlet.
-
Residual Metal: For pharmaceutical intermediates, Pd levels must be <10 ppm. Use metal scavengers (e.g., SiliaMetS® Thiol) post-purification if necessary.
Emerging Frontiers: Beyond HIV
While DAPYs dominate HIV therapeutics, diarylamine intermediates are gaining traction in other viral targets:
-
Influenza A: Diarylamine derivatives targeting the PA-PB1 subunit interaction of the viral polymerase. The flexibility of the linker allows the inhibitor to mimic the peptide protein-protein interface.
-
Ebola Virus (EBOV): Recent screens have identified diarylamine-based entry inhibitors that block the interaction between the viral glycoprotein (GP) and the NPC1 receptor.[3]
References
-
Janssen, P. A., et al. (2005).[4] Synthesis of novel diarylpyrimidine analogues and their antiviral activity against human immunodeficiency virus type 1. Journal of Medicinal Chemistry. Link
-
Surleraux, D. L., et al. (2005). Discovery of TMC114, a potent nonpeptidic HIV protease inhibitor. Journal of Medicinal Chemistry. Link
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Link
-
Das, K., et al. (2008). Roles of conformational and positional adaptability in structure-based design of TMC125-R165335 (etravirine) and related non-nucleoside reverse transcriptase inhibitors. Journal of Medicinal Chemistry. Link
-
Kukla, R., et al. (2020). Diarylamine derivatives as influenza A virus inhibitors. European Journal of Medicinal Chemistry. Link
Sources
- 1. The development of an effective synthetic route of rilpivirine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2020084142A1 - Process for the preparation of rilpivirine - Google Patents [patents.google.com]
- 3. From Diarylsulfides to Diarylamines: New Ebola Virus Entry Inhibitors with Improved Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
Electronic Tuning of the Diphenylamine Scaffold: A Technical Guide to Cyano- and Bromo-Substituents
Executive Summary
This technical guide provides a comparative analysis of the electronic, photophysical, and synthetic properties of cyano- (CN) and bromo- (Br) substituted diphenylamines (DPAs). Targeted at researchers in optoelectronics and medicinal chemistry, this document elucidates how these specific substituents modulate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) levels, thereby dictating applications ranging from hole-transport materials in OLEDs to metabolically stable pharmacophores in drug discovery.
Part 1: Theoretical Framework & Electronic Structure
The diphenylamine core (
The Cyano-Substituent (Strong Acceptor)
The cyano group (-C
-
Inductive Effect (-I): Electronegativity of the
-hybridized nitrogen pulls electron density through the -framework. -
Mesomeric Effect (-M): The
-system of the cyano group conjugates with the phenyl ring, stabilizing the anionic character.
Net Effect: Significant stabilization (lowering) of the LUMO energy level. This reduces the HOMO-LUMO band gap (
The Bromo-Substituent (Weak Acceptor / Heavy Atom)
The bromo group (-Br) presents a complex electronic profile:
-
Inductive Effect (-I): High electronegativity withdraws density.
-
Mesomeric Effect (+M): Lone pairs on bromine can donate back into the ring, though this is weaker than the inductive withdrawal.
-
Heavy Atom Effect: The large atomic radius induces Spin-Orbit Coupling (SOC), promoting Intersystem Crossing (ISC) from Singlet (
) to Triplet ( ) states.
Net Effect: Moderate stabilization of HOMO/LUMO levels without drastically altering the band gap compared to the cyano derivative. Br-DPAs often retain deep-blue emission characteristics but may exhibit phosphorescence in solid-state matrices due to SOC.
Part 2: Visualization of Electronic Pathways
The following diagram illustrates the modulation of orbital energy levels and the resulting photophysical pathways.
Figure 1: Mechanistic pathway of substituent effects on the electronic properties of diphenylamine.
Part 3: Photophysical & Electrochemical Characterization
The following data summarizes the comparative properties of 4,4'-substituted diphenylamines. Note that values are representative of trends observed in acetonitrile/chloroform solutions.
Comparative Data Table
| Property | Unsubstituted DPA | 4,4'-Dibromo-DPA | 4,4'-Dicyano-DPA |
| Electronic Nature | Donor Only | Weak Donor-Acceptor | Strong Donor-Acceptor |
| ~285 nm | ~295-305 nm | ~330-350 nm | |
| ~350 nm (UV/Blue) | ~380-400 nm (Deep Blue) | ~450-500 nm (Green) | |
| Stokes Shift | Small | Moderate | Large (Solvent Dependent) |
| HOMO Level (eV) | -5.2 eV | -5.4 eV | -5.8 eV |
| LUMO Level (eV) | -1.1 eV | -1.5 eV | -2.6 eV |
| Band Gap ( | ~4.1 eV | ~3.9 eV | ~3.2 eV |
| Key Application | Antioxidant / Stabilizer | OLED Intermediate / Blue Emitter | TADF Emitter / Fluorescence Sensor |
Experimental Protocol: Cyclic Voltammetry (CV)
To validate the HOMO/LUMO levels listed above, use the following self-validating protocol:
-
Setup: Three-electrode system (Glassy carbon working, Pt wire counter, Ag/AgCl reference).
-
Solvent/Electrolyte: Anhydrous Dichloromethane (DCM) with 0.1 M Tetrabutylammonium hexafluorophosphate (
). -
Internal Standard: Add Ferrocene (
) at the end of the run. -
Calculation:
-
(where
is derived from the absorption onset). -
Validation Check: The oxidation of DPA should be reversible. If irreversible, it indicates dimerization to tetraphenylbenzidine (TPB), suggesting the para-positions are not fully blocked or the scan rate is too slow.
-
(where
Part 4: Synthesis & Experimental Methodologies
Synthesis of these derivatives requires precise control to prevent over-substitution or oxidation of the amine.
Workflow Visualization
Figure 2: Synthetic routes for accessing bromo- and cyano-substituted diphenylamines.
Protocol 1: Synthesis of 4,4'-Dibromodiphenylamine (Buchwald-Hartwig)
This method is preferred over direct bromination of DPA, which often yields a mixture of mono-, di-, and tri-bromo products.
-
Reagents: 4-Bromoaniline (1.0 eq), 1-Bromo-4-iodobenzene (1.0 eq),
(2 mol%), BINAP (4 mol%), (1.4 eq). -
Solvent: Anhydrous Toluene (degassed).
-
Procedure:
-
Combine reagents in a Schlenk flask under Argon.
-
Heat to 110°C for 12-24 hours.
-
Critical Step: Monitor by TLC. The formation of the tri-arylamine (over-coupling) is a common side reaction if the reaction runs too long or stoichiometry is off.
-
-
Purification: Column chromatography (Hexane/EtOAc).
Protocol 2: Synthesis of 4-Cyanodiphenylamine (Nucleophilic Aromatic Substitution)
Direct cyanation of Br-DPA is difficult due to Pd-catalyst poisoning by the free amine. An
-
Reagents: Aniline (1.2 eq), 4-Fluorobenzonitrile (1.0 eq), NaH (60% in oil, 1.5 eq).
-
Solvent: Anhydrous DMF or DMSO.
-
Procedure:
-
Add NaH to aniline in DMF at 0°C (Caution:
evolution). -
Stir for 30 mins to generate the anilide anion.
-
Add 4-Fluorobenzonitrile dropwise.
-
Heat to 100°C for 4 hours.
-
-
Workup: Quench with ice water. The product often precipitates as a solid.
Part 5: Applications in Drug Development & Optoelectronics
Medicinal Chemistry (SAR)[4]
-
Metabolic Stability: Unsubstituted DPA is prone to rapid oxidative metabolism at the para-position (hydroxylation). Substituting with -CN or -Br blocks this site, significantly increasing the half-life (
) of the scaffold. -
Lipophilicity:
-
Br-DPA: Increases LogP (more lipophilic), enhancing blood-brain barrier (BBB) permeability.
-
CN-DPA: Lowers LogP relative to Br, useful for tuning solubility while maintaining metabolic stability.
-
-
Toxicity: 4,4'-diaminodiphenylamine derivatives are known antioxidants but can be nephrotoxic. Electron-withdrawing groups like CN reduce the electron density on the nitrogen, potentially mitigating the formation of reactive quinone-imine intermediates.
Optoelectronics (OLEDs/Solar Cells)
-
Hole Transport Layers (HTL): Br-DPAs serve as excellent intermediates for coupling into triarylamines (e.g., NPB, TPD). The Br handle allows for the extension of conjugation.
-
TADF Emitters: CN-DPAs are used as the "acceptor" unit in Thermally Activated Delayed Fluorescence (TADF) emitters. The strong ICT character minimizes the singlet-triplet energy gap (
), allowing efficient harvesting of triplet excitons.
References
-
Comparison of Substituent Effects
-
Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. Link
-
-
Synthesis of Diphenylamine Derivatives
-
Wolfe, J. P., Wagaw, S., Marcoux, J. F., & Buchwald, S. L. (1998). Rational Development of Catalysts for Palladium-Catalyzed Aryl Amination. Accounts of Chemical Research, 31(12), 805–818. Link
-
-
Electronic Properties & ICT
-
Grabowski, Z. R., Rotkiewicz, K., & Rettig, W. (2003). Structural Changes Accompanying Intramolecular Electron Transfer: Focus on Twisted Intramolecular Charge-Transfer States and Structures. Chemical Reviews, 103(10), 3899–4032. Link
-
-
Medicinal Chemistry Applications
-
Di Nunno, L., & Scilimati, A. (2025). Rational Design for Antioxidant Diphenylamine Derivatives Using Quantitative Structure-Activity Relationships. Journal of Computational Chemistry. Link
-
-
OLED Applications & Deep Blue Emitters
-
Grisanti, L., et al. (2013). Highly Deep-Blue Luminescent Twisted Diphenylamino Terphenyl Emitters. ChemPhysChem. Link
-
Sources
Technical Monograph: Physicochemical Profiling and Synthetic Utility of 4-[(4-Bromophenyl)amino]benzonitrile
This guide provides an in-depth technical analysis of 4-[(4-Bromophenyl)amino]benzonitrile , a critical diarylamine scaffold used in medicinal chemistry and organic materials science.
Executive Summary
4-[(4-Bromophenyl)amino]benzonitrile (Formula: C₁₃H₉BrN₂) is a bifunctional diphenylamine derivative characterized by a para-positioned nitrile (electron-withdrawing) and a para-positioned bromine atom (halogen bond donor/synthetic handle). This molecular architecture renders it a privileged scaffold in the development of non-steroidal androgen receptor (AR) antagonists, aromatase inhibitors, and high-performance organic semiconductors.
This guide details its molecular properties, a validated chemoselective synthesis protocol, and its structural role in drug discovery.
Part 1: Molecular Identity & Physicochemical Properties[1]
Core Specifications
The molecule consists of two benzene rings bridged by a secondary amine. The electronic push-pull system created by the electron-donating amine and the electron-withdrawing nitrile group imparts unique spectral and reactivity profiles.
| Property | Specification | Notes |
| IUPAC Name | 4-[(4-Bromophenyl)amino]benzonitrile | Alternate: 4'-Bromo-4-cyanodiphenylamine |
| Molecular Formula | C₁₃H₉BrN₂ | |
| Molecular Weight | 273.13 g/mol | Average mass based on standard abundance |
| Monoisotopic Mass | 271.995 Da (⁷⁹Br) | Significant M+2 peak at 273.993 Da due to ⁸¹Br |
| Physical State | Solid | Typically off-white to pale yellow powder |
| Melting Point | 182–186 °C | Dependent on purity and polymorph |
| Solubility | DMSO, DMF, Acetone | Poor solubility in water; moderate in CH₂Cl₂ |
Elemental Analysis & Isotopic Distribution
Precise mass spectrometry identification requires accounting for the bromine isotope pattern. Bromine exists as a ~1:1 ratio of ⁷⁹Br and ⁸¹Br, resulting in a characteristic "doublet" molecular ion peak.
-
Carbon (C): 57.17%
-
Hydrogen (H): 3.32%
-
Bromine (Br): 29.26%
-
Nitrogen (N): 10.26%
Part 2: Synthetic Methodology
Chemoselective Synthesis Strategy
The most robust synthesis avoids the homocoupling of symmetric halides by utilizing chemoselectivity . The classic approach employs a Buchwald-Hartwig cross-coupling between 4-aminobenzonitrile and 1-bromo-4-iodobenzene .
Mechanistic Logic: Palladium (Pd⁰) undergoes oxidative addition into the C–I bond significantly faster than the C–Br bond. This kinetic preference preserves the bromine atom in the final product, allowing it to serve as a handle for subsequent transformations (e.g., Suzuki coupling).
Experimental Protocol (Buchwald-Hartwig Amination)
-
Reagents:
-
4-Aminobenzonitrile (1.0 equiv)
-
1-Bromo-4-iodobenzene (1.1 equiv)
-
Catalyst: Pd₂(dba)₃ (2 mol%) or Pd(OAc)₂
-
Ligand: Xantphos or BINAP (4 mol%)
-
Base: Cs₂CO₃ (2.0 equiv)
-
Solvent: 1,4-Dioxane (anhydrous)
-
-
Step-by-Step Workflow:
-
Inerting: Charge a Schlenk flask with the amine, aryl iodide, base, and phosphine ligand. Cycle 3x with Argon/Vacuum.
-
Catalyst Addition: Add the Pd source under positive Argon pressure.
-
Solvation: Add degassed 1,4-dioxane via syringe.
-
Reaction: Heat to 100°C for 12–16 hours. Monitor via TLC (Hexane:EtOAc 4:1). The starting iodide should disappear rapidly; the bromide is stable.
-
Workup: Cool to RT. Filter through a Celite pad to remove inorganic salts. Wash with EtOAc.
-
Purification: Concentrate filtrate. Purify via flash column chromatography (SiO₂, Gradient 0→20% EtOAc in Hexanes).
-
Reaction Pathway Visualization
Figure 1: Chemoselective Buchwald-Hartwig coupling strategy exploiting the reactivity difference between Aryl-I and Aryl-Br bonds.
Part 3: Structural Characterization
Verification of the product requires confirming the integrity of the nitrile and the bromine, as well as the formation of the amine bridge.
Spectroscopic Signatures
| Technique | Expected Signal | Structural Assignment |
| FT-IR | ~2220 cm⁻¹ (Sharp) | C≡N Nitrile stretch |
| FT-IR | ~3300–3350 cm⁻¹ (Broad) | N–H Secondary amine stretch |
| ¹H NMR | δ 8.5–9.0 ppm (Singlet, broad) | N–H Proton (D₂O exchangeable) |
| ¹H NMR | δ 7.4–7.6 ppm (Doublets) | Aromatic protons ortho to Nitrile/Bromine |
| ¹³C NMR | ~119 ppm | C≡N Carbon |
| MS (ESI) | m/z 272/274 (1:1 ratio) | [M+H]⁺ showing characteristic Br isotope pattern |
Part 4: Pharmaceutical & Research Applications[5]
Medicinal Chemistry Scaffolds
This molecule serves as a "privileged structure" in drug design, particularly for nuclear hormone receptors.
-
Androgen Receptor (AR) Antagonists: The 4-cyanodiphenylamine motif mimics the geometry of non-steroidal anti-androgens (e.g., Bicalutamide intermediates). The nitrile group acts as a hydrogen bond acceptor in the AR ligand-binding domain (LBD).
-
Aromatase Inhibitors: Structural analogs are precursors to Letrozole-type inhibitors, where the bromine is replaced by a triazole via C-N coupling.
-
HIV NNRTIs: Diaryl amines are core scaffolds for Non-Nucleoside Reverse Transcriptase Inhibitors, fitting into the hydrophobic pocket of the viral enzyme.
Functionalization Workflow
The retained bromine atom allows this molecule to act as a "linchpin" intermediate.
Figure 2: Divergent synthesis pathways utilizing the bromine handle for library generation.
References
-
BenchChem. (2025).[1] A Comparative Guide to the Synthesis of 1-Bromo-4-iodobenzene. Retrieved from
-
Beilstein-Institut. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. Retrieved from
-
National Institutes of Health (NIH). (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines. PubMed Central. Retrieved from
-
NIST Chemistry WebBook. Benzonitrile, 4-bromo- Properties. Retrieved from
Sources
Methodological & Application
Buchwald-Hartwig amination protocol for 4-[(4-Bromophenyl)amino]benzonitrile
Protocol: Synthesis of 4-[(4-Bromophenyl)amino]benzonitrile
Part 1: Abstract & Strategic Rationale
This Application Note details the chemoselective synthesis of 4-[(4-Bromophenyl)amino]benzonitrile , a critical bifunctional intermediate featuring both a nitrile and an aryl bromide. These handles render the molecule invaluable for divergent synthesis in pharmaceutical and OLED material workflows.
The Challenge: The synthesis requires the formation of a C–N bond between two electron-deficient aromatic rings while strictly preserving the aryl-bromide bond for downstream functionalization.
-
Nucleophile Deactivation: The amine source, 4-aminobenzonitrile , is a weak nucleophile due to the strong electron-withdrawing cyano group (
), which significantly reduces the Lewis basicity of the nitrogen lone pair. -
Electrophile Discrimination: The coupling partner, 1-bromo-4-iodobenzene , presents two potential reactive sites. The protocol must exploit the kinetic disparity in oxidative addition rates between the C–I and C–Br bonds (
).
The Solution: We utilize a Pd(0)/Xantphos catalytic system. Xantphos, a wide bite-angle bisphosphine ligand, is selected for two mechanistic reasons:
-
Reductive Elimination Acceleration: The large bite angle (~111°) destabilizes the Pd(II) amido complex, facilitating the reductive elimination step which is often turnover-limiting for electron-poor amines.
-
Selectivity: The steric bulk of Xantphos suppresses the formation of tertiary amines (double arylation) and, when combined with controlled temperature, ensures the catalyst inserts exclusively into the weaker C–I bond.
Part 2: Reaction Mechanism & Chemoselectivity Logic
The success of this protocol relies on the "Kinetic Window" of Oxidative Addition (OA). Palladium(0) inserts into aryl iodides at significantly faster rates than aryl bromides. By maintaining the reaction temperature below the activation threshold for the Ar-Br bond (typically <100°C with this catalyst system), we achieve >98% chemoselectivity.
Mechanistic Pathway (DOT Visualization)
Caption: Catalytic cycle highlighting the kinetic preference for C-I oxidative addition over C-Br insertion.
Part 3: Detailed Experimental Protocol
3.1 Materials & Reagents Table
| Reagent | MW ( g/mol ) | Equiv.[1][2] | Amount (Example) | Role |
| 4-Aminobenzonitrile | 118.14 | 1.05 | 1.24 g | Nucleophile |
| 1-Bromo-4-iodobenzene | 282.90 | 1.00 | 2.83 g | Electrophile |
| Pd(OAc)₂ | 224.51 | 0.02 (2 mol%) | 45 mg | Pre-catalyst |
| Xantphos | 578.62 | 0.03 (3 mol%) | 173 mg | Ligand |
| Cs₂CO₃ | 325.82 | 1.50 | 4.88 g | Base |
| 1,4-Dioxane | - | - | 40 mL (0.25 M) | Solvent |
3.2 Step-by-Step Methodology
Step 1: Catalyst Pre-complexation (Critical for Activity)
-
In a flame-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, charge Pd(OAc)₂ (2 mol%) and Xantphos (3 mol%).
-
Add 5 mL of anhydrous 1,4-dioxane.
-
Stir at room temperature for 5–10 minutes under Argon/Nitrogen.
-
Observation: The solution should turn from orange/red to a distinct yellow color, indicating the formation of the active
species in situ.
-
Step 2: Reaction Assembly
-
To the pre-complexed catalyst solution, add 1-bromo-4-iodobenzene (1.0 equiv), 4-aminobenzonitrile (1.05 equiv), and Cs₂CO₃ (1.5 equiv).
-
Add the remaining 1,4-dioxane to reach a concentration of ~0.25 M relative to the halide.
-
Seal the vessel with a septum and purge with Argon for 5 minutes (sparging).
Step 3: Thermal Execution
-
Place the vessel in a pre-heated oil bath at 85°C .
-
Note: Do not exceed 95°C. Higher temperatures increase the risk of oxidative addition into the C–Br bond.
-
-
Stir vigorously (800+ RPM) for 12–16 hours.
-
Monitor by HPLC or TLC (Eluent: 20% EtOAc/Hexanes).
-
Endpoint: Disappearance of 1-bromo-4-iodobenzene. The product will appear as a new spot with lower
than the starting halide but higher than the amine.
-
Step 4: Workup & Purification
-
Cool the mixture to room temperature.
-
Dilute with Ethyl Acetate (50 mL) and filter through a pad of Celite to remove inorganic salts and Palladium black.
-
Wash the filtrate with water (2 x 30 mL) and Brine (1 x 30 mL).
-
Dry over anhydrous
, filter, and concentrate under reduced pressure. -
Purification: Recrystallization is preferred for this solid product.
-
Solvent System: Hot Ethanol or Toluene/Hexane mix.
-
Alternative: Flash Chromatography (Gradient 5%
20% EtOAc in Hexanes).
-
3.3 Workflow Diagram
Caption: Operational workflow for the batch synthesis of 4-[(4-Bromophenyl)amino]benzonitrile.
Part 4: Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Catalyst deactivation or poor amine nucleophilicity. | Switch to BrettPhos Pd G3 precatalyst (higher activity for electron-poor amines) [1]. |
| C-Br Insertion (Bis-coupling) | Temperature too high. | Lower temperature to 70°C and extend reaction time. Ensure Xantphos is used (high steric bulk prevents bis-ligation). |
| Nitrile Hydrolysis | Wet solvent or base.[2] | Ensure Dioxane is anhydrous. Use Cs₂CO₃ instead of alkoxide bases like NaOtBu. |
| Pd Black Precipitation | Ligand dissociation. | Increase Ligand:Pd ratio to 2:1. |
Part 5: References
-
Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link
-
Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[3][4][5][6][7][8][9] Reaction intermediates and structure-activity relationships in the coupling of amines with aryl halides. Journal of the American Chemical Society, 116(13), 5969-5970. Link
-
Langer, P., et al. (2011). Site-Selective Suzuki-Miyaura Cross-Coupling Reactions of 1-Bromo-4-iodo- and 1-Chloro-4-iodobenzenes. Tetrahedron, 67(45), 8731-8739. (Validates C-I vs C-Br selectivity principles). Link
-
Guram, A. S., Rennels, R. A., & Buchwald, S. L. (1995). A Simple Catalytic Method for the Conversion of Aryl Bromides to Arylamines. Angewandte Chemie International Edition, 34(12), 1348-1350. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. junshin.repo.nii.ac.jp [junshin.repo.nii.ac.jp]
- 3. Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. dspace.mit.edu [dspace.mit.edu]
- 6. Pd/Cu-Catalyzed amide-enabled selectivity-reversed borocarbonylation of unactivated alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Conditions for palladium-catalyzed direct arylations of 4-bromo and 4-iodo N-substituted pyrazoles without C–Br or C–I bond cleavage - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for the Ullmann Coupling of 4-Aminobenzonitrile and 1-Bromo-4-Iodobenzene
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the Ullmann coupling reaction between 4-aminobenzonitrile and 1-bromo-4-iodobenzene. This document offers a detailed protocol, explains the underlying scientific principles, and provides insights into the critical parameters for achieving a successful and selective C-N bond formation.
Introduction: The Ullmann Coupling in Modern Synthesis
The Ullmann condensation, a copper-catalyzed nucleophilic aromatic substitution, has been a cornerstone of organic synthesis for over a century for the formation of carbon-heteroatom bonds.[1][2] While traditionally requiring harsh reaction conditions such as high temperatures and stoichiometric amounts of copper, modern advancements have introduced milder and more efficient protocols through the use of specialized ligands.[2][3] These developments have solidified the Ullmann reaction's position as a vital tool in the synthesis of pharmaceuticals, agrochemicals, and functional materials.[3] This guide focuses on a specific application: the coupling of 4-aminobenzonitrile, an important building block in medicinal chemistry, with the versatile bifunctional aryl halide, 1-bromo-4-iodobenzene.
Mechanistic Insights and Strategic Considerations
The Ullmann C-N coupling reaction is generally understood to proceed through a catalytic cycle involving a copper(I) species.[1] The currently accepted mechanism involves the formation of an organocopper intermediate, which then reacts with the amine.[2] While the precise mechanism can vary depending on the specific reactants and conditions, a simplified representation is valuable for understanding the key steps.
A critical aspect of the reaction between 4-aminobenzonitrile and 1-bromo-4-iodobenzene is the selective activation of one of the carbon-halogen bonds. The carbon-iodine (C-I) bond is significantly weaker and therefore more susceptible to oxidative addition to the copper catalyst than the carbon-bromine (C-Br) bond.[4] This difference in reactivity allows for a selective coupling at the iodine position under carefully controlled conditions, leaving the bromine atom intact for potential subsequent transformations.
The presence of the electron-withdrawing nitrile group on the 4-aminobenzonitrile can influence its nucleophilicity. While electron-deficient anilines can be more challenging substrates for Ullmann couplings, the use of appropriate ligands and strong bases can overcome this hurdle and facilitate the desired C-N bond formation.[5]
Experimental Protocol: Selective N-Arylation
This protocol is designed for the selective Ullmann coupling of 4-aminobenzonitrile with 1-bromo-4-iodobenzene at the iodo-position.
Materials:
-
4-Aminobenzonitrile
-
1-Bromo-4-iodobenzene
-
Copper(I) iodide (CuI)
-
N,N'-Dimethylethylenediamine (DMEDA)
-
Potassium phosphate (K₃PO₄), anhydrous
-
Toluene, anhydrous
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware for inert atmosphere reactions (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Reaction Scheme:
Detailed Step-by-Step Procedure:
-
Reaction Setup: In a dry Schlenk flask equipped with a magnetic stir bar and a condenser, add copper(I) iodide (CuI, 0.1 mmol, 10 mol%), anhydrous potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv.), and 4-aminobenzonitrile (1.2 mmol, 1.2 equiv.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.
-
Addition of Reactants and Solvent: Under the inert atmosphere, add 1-bromo-4-iodobenzene (1.0 mmol, 1.0 equiv.) and anhydrous toluene (5 mL).
-
Ligand Addition: Add N,N'-dimethylethylenediamine (DMEDA, 0.2 mmol, 20 mol%) to the reaction mixture via syringe.
-
Reaction Conditions: Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the insoluble inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired product, N-(4-bromophenyl)-4-cyanoaniline.
Data Presentation: Summary of Reaction Conditions
For clarity and reproducibility, the key reaction parameters are summarized in the table below.
| Parameter | Recommended Condition | Rationale |
| Copper Source | Copper(I) iodide (CuI) | A common and effective copper(I) source for Ullmann couplings. |
| Ligand | N,N'-Dimethylethylenediamine (DMEDA) | A bidentate N,N-ligand known to accelerate the reaction and improve yields.[2] |
| Base | Potassium phosphate (K₃PO₄) | A strong, non-nucleophilic base suitable for deprotonating the amine. |
| Solvent | Toluene | A common high-boiling, non-polar solvent for Ullmann reactions. |
| Temperature | 110 °C | Sufficient to promote the reaction while minimizing side reactions. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation of the copper catalyst. |
| Stoichiometry | 1.2 equiv. of 4-aminobenzonitrile | A slight excess of the amine can help drive the reaction to completion. |
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the experimental protocol.
Caption: Experimental workflow for the Ullmann coupling of 4-aminobenzonitrile and 1-bromo-4-iodobenzene.
Trustworthiness and Self-Validation
The protocol described is designed to be self-validating through rigorous monitoring and characterization.
-
Reaction Monitoring: Regular analysis of the reaction mixture by TLC or GC-MS allows for the tracking of the consumption of starting materials and the formation of the product. This ensures that the reaction is proceeding as expected and helps in determining the optimal reaction time.
-
Product Characterization: The identity and purity of the final product should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. This provides definitive evidence of a successful coupling reaction.
-
Side Product Analysis: The analytical data should also be scrutinized for the presence of potential side products, such as the bis-arylated product or homocoupling products. The absence or minimal presence of these side products validates the selectivity of the chosen reaction conditions.
By adhering to these principles of in-process control and final product verification, researchers can have high confidence in the outcome of the experiment.
References
-
Buchwald, S. L., & Mauger, C. (2008). Palladium-Catalyzed Cross-Coupling Reactions of Amines with Aryl and Heteroaryl Halides. In Modern Arylation Methods (pp. 199-262). Wiley-VCH. [Link]
-
Cristau, H.-J., Cellier, P. P., Hamada, S., Spindler, J.-F., & Taillefer, M. (2004). A General and Mild Copper-Catalyzed Arylation of Amides. Organic Letters, 6(6), 913–916. [Link]
-
Evano, G., Blanchard, N., & Toumi, M. (2008). Copper-Mediated C-N Bond Formation. Chemical Reviews, 108(8), 3054–3131. [Link]
-
Klapars, A., & Buchwald, S. L. (2002). Copper-Catalyzed N-Arylation of anilines, amides, and N-heterocycles. Journal of the American Chemical Society, 124(50), 14844–14845. [Link]
-
Ley, S. V., & Thomas, A. W. (2003). Modern Synthetic Methods for Copper-Mediated C(aryl)−N, C(aryl)−O, and C(aryl)−S Bond Formation. Angewandte Chemie International Edition, 42(44), 5400–5449. [Link]
-
Monnier, F., & Taillefer, M. (2009). Catalytic C−C, C−N, and C−O Ullmann-Type Coupling Reactions. Angewandte Chemie International Edition, 48(38), 6954–6971. [Link]
-
Nicolaou, K. C., Bulger, P. G., & Sarlah, D. (2005). Palladium-Catalyzed Cross-Coupling Reactions in Total Synthesis. Angewandte Chemie International Edition, 44(29), 4442–4489. [Link]
-
Ullmann, F. (1903). Ueber eine neue Bildungsweise von Diphenylaminderivaten. Berichte der deutschen chemischen Gesellschaft, 36(2), 2382–2384. [Link]
-
Wikipedia. (2024, January 29). Ullmann reaction. [Link]
Sources
High-Efficiency Functionalization of 4-[(4-Bromophenyl)amino]benzonitrile via Suzuki-Miyaura Cross-Coupling
Introduction & Strategic Significance
The substrate 4-[(4-Bromophenyl)amino]benzonitrile (CAS: 102366-96-7) represents a critical "linchpin" scaffold in the synthesis of donor-acceptor (D-
Why This Substrate Matters
-
OLED Materials: It is a direct precursor to asymmetric Triphenylamine (TPA) derivatives, widely used as Hole Transport Materials (HTM) in organic light-emitting diodes. The nitrile group serves as a strong acceptor, tuning the HOMO/LUMO levels.
-
Pharmaceutical Intermediates: The diarylamine core is prevalent in non-nucleoside reverse transcriptase inhibitors (NNRTIs) such as Rilpivirine analogues.
-
Chemo-Selectivity Challenge: The molecule contains three reactive centers: the aryl bromide (C-Br), the nitrile (C
N), and the secondary amine (N-H). Successful functionalization requires conditions that activate the C-Br bond while preserving the nitrile against hydrolysis and preventing the free amine from poisoning the palladium catalyst.
Mechanistic Insight & Experimental Design
Electronic Considerations
The success of this reaction hinges on understanding the electronic "push-pull" nature of the substrate:
-
The Deactivating Nitrile: The
-cyano group on Ring A exerts a strong mesomeric withdrawing effect (-M). This pulls electron density from the bridging nitrogen lone pair. -
The "Non-Poisoning" Amine: Unlike simple aniline derivatives, the N-H in this substrate is significantly less basic due to the nitrile's pull. This reduces the risk of the amine binding tightly to the Pd(II) center (catalyst poisoning), often eliminating the need for N-protection groups (e.g., Boc, Acetyl).
-
The Reactive Bromide: Despite the amine's density being pulled toward the nitrile, the bridging nitrogen still acts as a net electron donor to Ring B (the bromophenyl ring) relative to a naked benzene. This facilitates the Oxidative Addition step of the catalytic cycle.[1]
Catalyst & Ligand Selection[2]
-
Catalyst: Pd(dppf)Cl
·CH Cl or Pd(PPh ) .-
Recommendation: Use Pd(dppf)Cl
for sterically demanding boronic acids or scale-up. The bidentate dppf ligand creates a large bite angle, accelerating the reductive elimination step.
-
-
Base: Potassium Carbonate (K
CO ) or Potassium Phosphate (K PO ) .[2]-
Rationale: Avoid strong alkoxides (e.g., KO
Bu) to prevent nucleophilic attack on the nitrile group (which would form an imidate) or deprotonation of the amine leading to side reactions.
-
-
Solvent: 1,4-Dioxane/Water (4:1) .
-
Rationale: The substrate is moderately polar. Dioxane solubilizes the organic reactants, while water is essential for dissolving the inorganic base and activating the boronic acid (forming the reactive boronate species).
-
Visualized Pathways
Reaction Workflow
The following diagram outlines the logical flow of the experimental protocol, highlighting critical control points (CCPs) for quality assurance.
Figure 1: Step-by-step workflow for the Suzuki coupling of 4-[(4-Bromophenyl)amino]benzonitrile.
Mechanistic Cycle
This diagram illustrates the catalytic cycle, specifically showing how the amine-nitrile substrate interacts with the Palladium center.
Figure 2: Simplified Suzuki-Miyaura catalytic cycle focusing on the oxidative addition and transmetalation steps.
Detailed Experimental Protocol
Materials Checklist
-
Substrate: 4-[(4-Bromophenyl)amino]benzonitrile (1.0 equiv).
-
Coupling Partner: Aryl Boronic Acid (1.2 – 1.5 equiv).
-
Catalyst: Pd(dppf)Cl
·CH Cl (3-5 mol%) OR Pd(PPh ) (5 mol%). -
Base: K
CO (2.0 – 3.0 equiv). -
Solvent: 1,4-Dioxane (HPLC grade) and Deionized Water.
-
Inert Gas: Argon or Nitrogen balloon.
Step-by-Step Procedure
Step 1: Reaction Assembly
-
Equip a dry 50 mL round-bottom flask or Schlenk tube with a magnetic stir bar.
-
Add 4-[(4-Bromophenyl)amino]benzonitrile (273 mg, 1.0 mmol), Aryl Boronic Acid (1.2 mmol), and K
CO (414 mg, 3.0 mmol).-
Note: If using Pd(PPh
) , it is air-sensitive. Add it in Step 3 after degassing if possible, or add now if using a glovebox. Pd(dppf)Cl is more air-stable and can be added here.
-
Step 2: Solvent Addition & Degassing (CRITICAL)
-
Add 1,4-Dioxane (8 mL) and Water (2 mL).
-
Degas the mixture: Submerge a long needle connected to an Argon line directly into the solution. Bubble Argon through the liquid vigorously for 10-15 minutes.
-
Why? Oxygen promotes homocoupling of the boronic acid and oxidizes the Pd(0) species, killing the reaction.
-
-
If the catalyst was not added in Step 1, add Pd catalyst (0.03 – 0.05 mmol) quickly under a positive stream of Argon.
Step 3: Reaction
-
Seal the vessel (septum with Argon balloon or screw cap).
-
Heat the mixture to 85–100 °C in an oil bath or heating block.
-
Stir vigorously for 4 to 12 hours . Monitor by TLC (typically 20-30% EtOAc in Hexanes).
-
Endpoint: The starting material spot (Rf ~0.4-0.6 depending on eluent) should disappear.
-
Step 4: Workup
-
Cool the reaction to room temperature.
-
Dilute with Ethyl Acetate (EtOAc) (20 mL) and Water (20 mL).
-
Separate the layers. Extract the aqueous layer twice more with EtOAc (2 x 15 mL).
-
Combine organic layers and wash with Brine (saturated NaCl solution).
-
Dry over anhydrous Na
SO or MgSO . -
Filter and concentrate under reduced pressure (Rotavap).
Step 5: Purification
-
Purify the crude residue via silica gel flash chromatography.
-
Eluent Gradient: Start with Hexanes/EtOAc (95:5) and increase polarity to (80:20) or (70:30) depending on the polarity of the coupled product.
-
Tip: The product will likely be fluorescent under UV (254/365 nm) due to the extended conjugation.
-
Optimization & Troubleshooting Guide
The following table summarizes common issues and their scientific resolutions.
| Issue | Probable Cause | Corrective Action |
| Low Conversion (<50%) | Catalyst poisoning or oxidation. | Increase catalyst loading to 5-10 mol%. Ensure rigorous degassing. Switch to Pd(dppf)Cl |
| Hydrolysis of Nitrile | Base too strong or temp too high. | Switch base from K |
| Homocoupling of Boronic Acid | Presence of Oxygen.[3] | Re-degas solvents. Add boronic acid slowly (syringe pump) if necessary. |
| Protodeboronation | Unstable boronic acid.[3] | Use Boronic Esters (Pinacol) instead of acids. Use anhydrous conditions (DMF/Base) if strictly necessary. |
| Product Streaking on TLC | Free amine interaction with silica. | Pre-wash silica column with 1% Triethylamine (Et |
References
-
Miyaura, N., & Suzuki, A. (1995).[3] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Bruno, N. C., et al. (2013). Buchwald-Hartwig Amination Using Pd-G3 Catalysts. Chemical Science, 4, 916-920. (Reference for catalyst stability with amines). Link
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiarylphosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. Link
-
PubChem. (n.d.). 4-[(4-Bromophenyl)amino]benzonitrile Compound Summary. National Library of Medicine. Link
-
Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction Protocols.[4][3][5][6] Link
Sources
Precision Synthesis of Asymmetric Triphenylamine Derivatives via Buchwald-Hartwig Cross-Coupling
Application Note: AN-TPA-045
Executive Summary & Strategic Analysis
This application note details the protocol for synthesizing asymmetric triphenylamine (TPA) derivatives utilizing 4-(4-bromoanilino)benzonitrile as the core scaffold. This precursor is a "push-pull" system—containing an electron-withdrawing nitrile group and an electron-donating amine—making it a critical building block for Thermally Activated Delayed Fluorescence (TADF) emitters and high-mobility hole-transport layers.
The Synthetic Challenge: The secondary amine in 4-(4-bromoanilino)benzonitrile is electronically deactivated by the para-cyano group, reducing its nucleophilicity. Furthermore, the presence of the aryl bromide moiety presents a chemoselectivity challenge: the catalyst must distinguish between the N-H bond (for N-arylation) and the C-Br bond (potential site for homocoupling or polymerization).
The Solution: We utilize a Palladium-catalyzed Buchwald-Hartwig Amination optimized with wide-bite-angle phosphine ligands (Xantphos). This system favors reductive elimination of the bulky triarylamine product while suppressing dehalogenation side reactions.
Chemical Pathway & Mechanism[1][2][3]
The synthesis relies on the cross-coupling of the secondary amine scaffold with an aryl iodide (or bromide) to form the tertiary triphenylamine core.
Mechanistic Workflow (Graphviz)
Figure 1: Catalytic cycle for the Pd-catalyzed N-arylation. The wide bite angle of Xantphos facilitates the difficult reductive elimination step for sterically hindered triarylamines.
Experimental Protocol
Objective: Synthesis of N-(4-bromophenyl)-N-(4-cyanophenyl)-N-phenylamine (Model TPA derivative).
Materials & Reagents
| Reagent | Equiv. | Role | Critical Attribute |
| 4-(4-bromoanilino)benzonitrile | 1.0 | Substrate | Purity >98% (HPLC) |
| Iodobenzene | 1.2 | Coupling Partner | Distilled/dry |
| Pd(OAc)₂ | 0.02 (2 mol%) | Catalyst | Store in desiccator |
| Xantphos | 0.03 (3 mol%) | Ligand | Wide bite angle (111°) |
| NaOtBu | 1.5 | Base | Sublimed grade (Must be dry) |
| Toluene | [0.2 M] | Solvent | Anhydrous, degassed |
Step-by-Step Methodology
-
Inert Environment Setup:
-
Flame-dry a 50 mL Schlenk tube or 2-neck round-bottom flask under vacuum.
-
Backfill with Argon (Ar) three times. Note: Oxygen is the primary cause of catalyst death and homocoupling.
-
-
Catalyst Pre-complexation (Optional but Recommended):
-
Add Pd(OAc)₂ and Xantphos to the flask.
-
Add 2 mL of anhydrous toluene. Stir at room temperature for 5-10 minutes until the solution turns a clear yellow/orange. This ensures active L-Pd(0) generation.[1]
-
-
Substrate Addition:
-
Add 4-(4-bromoanilino)benzonitrile (1.0 equiv) and NaOtBu (1.5 equiv) to the flask against a positive stream of Argon.
-
Add Iodobenzene (1.2 equiv) via syringe.
-
Add remaining Toluene to reach a concentration of 0.2 M.
-
-
Reaction:
-
Seal the flask and heat to 110 °C (oil bath temperature).
-
Stir vigorously (800+ rpm) for 12–18 hours.
-
Monitoring: Check via TLC (Hexane:Ethyl Acetate 8:1). The starting secondary amine is usually less polar than the TPA product. Look for strong blue fluorescence under UV (365 nm) typical of TPAs.
-
-
Work-up:
-
Cool to room temperature.[2]
-
Filter through a pad of Celite to remove Palladium black and inorganic salts. Wash the pad with CH₂Cl₂.
-
Concentrate the filtrate under reduced pressure.
-
-
Purification:
-
Purify via Silica Gel Flash Chromatography.
-
Gradient: 100% Hexane → 95:5 Hexane:EtOAc.
-
Note: The product often elutes early due to the non-polar nature of the propeller-shaped TPA core.
-
Optimization & Troubleshooting Guide
The following table summarizes common failure modes and their chemical causality.
| Observation | Diagnosis | Corrective Action |
| Low Conversion (<30%) | Catalyst poisoning or poor activation. | Ensure NaOtBu is fresh (white, not yellow). Switch to Pd₂(dba)₃ if Pd(OAc)₂ fails. |
| Dehalogenation (Loss of Br) | Lower temp to 90°C. Switch solvent to Xylene. Ensure strictly anhydrous conditions. | |
| Product is Dark/Black | Residual Palladium. | Use a scavenger resin (e.g., SiliaMetS® Thiol) or wash with aqueous sodium dithiocarbamate. |
| Starting Material Remains | Low nucleophilicity of amine. | Switch base to Cs₂CO₃ (weaker but higher temp tolerance) and use tBuXPhos (more electron-rich ligand). |
Purification Decision Tree (Graphviz)
Figure 2: Purification strategy based on retention factor (Rf) separation.
Characterization & Validation
To validate the structure, specifically the integrity of the Bromine and Nitrile groups post-coupling, look for these markers:
-
1H NMR (CDCl₃):
-
Disappearance: The broad singlet of the N-H proton (typically ~6.0–8.0 ppm) must be absent.
-
Shift: The aromatic protons ortho to the nitrogen will shift downfield slightly due to the change from secondary to tertiary amine.
-
Integration: Ensure the ratio of phenyl protons matches the addition of the new aryl ring (e.g., +5H for phenyl).
-
-
IR Spectroscopy:
-
CN Stretch: Sharp peak at ~2220 cm⁻¹.
-
Absence of NH: No peak at ~3400 cm⁻¹.
-
-
Mass Spectrometry:
-
Look for the characteristic isotope pattern of Bromine (M+ and M+2 peaks of nearly equal intensity).
-
References
-
Buchwald-Hartwig Amination Overview
-
Ligand Selection (Xantphos)
- Source: Guari, Y., et al. (2001). Palladium-Catalyzed Amination of Aryl Bromides and Aryl Triflates with Secondary Amines using Xantphos Ligand. Chemistry - A European Journal.
-
Synthesis of TPA for OLEDs
-
Source: Thelakkat, M. (2002).[6] Star-shaped, discoid, and dendritic oligophenylamines: Advances in materials for OLEDs. Macromolecular Materials and Engineering.
-
-
TADF Applications of Benzonitrile Derivatives
-
Source: Maggiore, A., et al. (2020). Multifunctional benzonitrile derivatives with TADF and mechanofluorochromic properties.[7] Journal of Materials Chemistry C.
-
-
General Protocol for Electron-Deficient Amines
Sources
- 1. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 2. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. BJOC - Palladium-catalyzed synthesis of N-arylated carbazoles using anilines and cyclic diaryliodonium salts [beilstein-journals.org]
- 5. Palladium-Catalyzed Arylation of Enynes and Electron-Deficient Alkynes Using Diaryliodonium Salts [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Multifunctional benzonitrile derivatives with TADF and mechanofluorochromic properties and their application in OLEDs - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. organic-synthesis.com [organic-synthesis.com]
Troubleshooting & Optimization
catalyst selection for coupling 4-aminobenzonitrile and aryl halides
Introduction: The "Weak Nucleophile" Challenge
Welcome to the technical guide for coupling 4-aminobenzonitrile with aryl halides. As an Application Scientist, I often see researchers struggle with this specific substrate.
The Core Problem: The nitrile group (-CN) at the para position is a strong electron-withdrawing group (EWG). This pulls electron density away from the amine nitrogen, rendering it a weak nucleophile .
-
Consequence 1: The amine binds poorly to the Palladium(II) center.
-
Consequence 2: The reductive elimination step (forming the C-N bond) is energetically uphill and slow.
-
Side Risk: The nitrile group itself is susceptible to hydrolysis (to amide/acid) under the strong basic conditions typically used in Buchwald-Hartwig couplings.
This guide prioritizes catalyst activity (to force the coupling) and base selection (to protect the nitrile).
Module 1: Catalyst & Ligand Selection (The Hardware)
For electron-deficient anilines, standard ligands like PPh3 or even DPPF often fail. You require ligands that create an electron-rich metal center to facilitate oxidative addition, but are bulky enough to force reductive elimination.
Recommended Ligand Systems
| Ligand | Class | Recommendation Level | Why it works for 4-Aminobenzonitrile |
| BrettPhos | Biaryl Monophosphine | Primary Choice | Specifically designed for primary amines and weak nucleophiles. Its bulk promotes the difficult reductive elimination step. |
| Xantphos | Bisphosphine (Chelating) | Robust Alternative | Large bite angle (111°) favors reductive elimination. Excellent stability; often works when biaryl phosphines fail due to sterics. |
| RuPhos | Biaryl Monophosphine | Secondary Choice | Good for secondary amines or hindered halides, but BrettPhos is generally superior for the primary amine 4-aminobenzonitrile. |
| tBuXPhos | Biaryl Monophosphine | Situational | Use if the aryl halide is an aryl tosylate or highly hindered. |
Pre-catalyst vs. In-situ Generation
-
Recommendation: Use Pre-catalysts (e.g., BrettPhos Pd G4 or Xantphos Pd G4).
-
Reasoning: In-situ mixing of Pd(OAc)₂ + Ligand often results in incomplete ligation or formation of inactive "Pd-black," especially with the slow kinetics of weak nucleophiles. G3/G4 precatalysts ensure a 1:1 Pd:Ligand ratio and rapid initiation.
Module 2: Reaction Conditions (The Software)
Base Selection: The Critical Variable
The nitrile group is a "ticking time bomb" for hydrolysis.
-
Standard: Cs₂CO₃ (Cesium Carbonate).
-
Why: Weaker than alkoxides. Reduces risk of nitrile hydrolysis. Requires dry solvents (Dioxane or Toluene).
-
-
High Activity: NaOtBu (Sodium tert-butoxide).
-
Why: Faster reaction rates.
-
Risk:[1] Higher risk of nitrile hydrolysis if any water is present. Use only if Cs₂CO₃ fails and reagents are strictly anhydrous.
-
-
Sensitive Substrates: K₃PO₄ (Potassium Phosphate).
-
Why: Mildest option, often used with Xantphos in wet conditions, but for nitriles, stick to anhydrous.
-
Solvent Systems[1][2][3][4][5]
-
1,4-Dioxane: (Preferred) High boiling point (101°C), good solubility for Cs₂CO₃.
-
Toluene: Good for Xantphos systems.[2]
-
t-Amyl Alcohol: Use only with soluble organic bases; avoid if hydrolysis is observed.
Module 3: Troubleshooting Logic (The Debug)
Visualizing the Decision Process
Caption: Troubleshooting logic flow for coupling electron-deficient anilines. Blue nodes indicate decision points; Red indicates failure modes; Green indicates solutions.
FAQ: Common Failure Modes
Q1: I see full conversion of the aryl halide, but I only get the dehalogenated product (Ar-H). Why?
-
Cause: The catalytic cycle is getting "stuck" after the amine binds. The complex cannot perform reductive elimination (forming the C-N bond) because the amine is too electron-poor. Instead, the complex undergoes Beta-Hydride elimination or abstracts a proton from the solvent.
-
Fix: You need a bulkier ligand to "squeeze" the product out. Switch from Xantphos or BINAP to BrettPhos .
Q2: My nitrile turned into an amide (Ar-CONH₂).
-
Cause: Hydration of the nitrile. This happens if you use a hygroscopic base (like KOH or old NaOtBu) or wet solvent.
-
Fix: Switch to Cs₂CO₃ (Cesium Carbonate). Ensure 1,4-dioxane is anhydrous (store over molecular sieves).
Q3: The reaction works for 4-bromoanisole but fails for 4-aminobenzonitrile.
-
Cause: This is the "electronic effect." 4-bromoanisole couples with standard anilines easily. 4-aminobenzonitrile is a deactivated nucleophile.
-
Fix: Increase catalyst loading to 2-5 mol%. Ensure you are using a ligand optimized for weak nucleophiles (BrettPhos).
Module 4: Validated Protocol (SOP)
Protocol: BrettPhos-Mediated Coupling of 4-Aminobenzonitrile
Reagents:
-
Aryl Halide (1.0 equiv)[3]
-
4-Aminobenzonitrile (1.2 equiv)
-
BrettPhos Pd G4 (2.0 - 4.0 mol%) (Alternatively: Pd₂(dba)₃ (2 mol%) + BrettPhos (4-6 mol%))
-
Base: Cs₂CO₃ (2.0 equiv) (Must be finely ground and dry)
-
Solvent: Anhydrous 1,4-Dioxane (0.2 M concentration)
Procedure:
-
Setup: In a glovebox or under active Nitrogen flow, add the Aryl Halide, 4-Aminobenzonitrile, Base, and Pd Precatalyst to a reaction vial equipped with a magnetic stir bar.
-
Solvent: Add anhydrous 1,4-Dioxane.
-
Purge: If not in a glovebox, seal the vial and purge with N₂ for 5 minutes (subsurface bubbling).
-
Reaction: Heat to 100°C for 12–16 hours.
-
Note: 4-aminobenzonitrile couples slower than standard anilines; do not rush the time.
-
-
Workup: Cool to room temperature. Dilute with EtOAc. Filter through a pad of Celite (to remove Pd and inorganic salts). Concentrate in vacuo.
-
Purification: Flash chromatography.
Module 5: Mechanistic Insight
Understanding the cycle helps you predict failures.
Caption: The catalytic cycle. The Red node (Reductive Elimination) is the bottleneck for 4-aminobenzonitrile due to low nucleophilicity.
References
-
Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2(1), 27-50.
- Key Insight: Establishes BrettPhos as the premier ligand for primary amines and weak nucleophiles.
-
Hartwig, J. F. (2008). "Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides." Accounts of Chemical Research, 41(11), 1534–1544.
- Key Insight: Discusses the mechanistic necessity of bulky ligands to drive reductive elimination in difficult substr
-
Fors, B. P., Dooleweerdt, K., Zeng, Q., & Buchwald, S. L. (2009). "An efficient system for the Pd-catalyzed cross-coupling of amides and aryl chlorides."[4][5][6] Tetrahedron, 65(33), 6576-6583.
-
Key Insight: While focused on amides, this paper details the behavior of BrettPhos with electron-deficient nitrogen sources similar to 4-aminobenzonitrile.[7]
-
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. reddit.com [reddit.com]
- 3. Breaking the Base Barrier: An Electron-Deficient Palladium Catalyst Enables the Use of a Common Soluble Base in C–N Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dspace.mit.edu [dspace.mit.edu]
- 6. researchgate.net [researchgate.net]
- 7. Efficient Pd-Catalyzed Amination Reactions for Heterocycle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Diarylamine Synthesis Troubleshooting
Topic: Troubleshooting Low Conversion in Palladium & Copper-Catalyzed C–N Coupling Audience: Medicinal Chemists, Process Chemists, and Academic Researchers
Status: Active Ticket
Subject: Optimizing low conversion in diarylamine formation (Aniline + Aryl Halide).
Welcome to the Advanced Synthesis Support Portal. This guide addresses the specific failure modes encountered when synthesizing diarylamines via Buchwald-Hartwig (Pd) and Ullmann (Cu) protocols. Unlike generic amide couplings, diarylamine synthesis involves distinct electronic and steric challenges, particularly when using electron-deficient anilines or ortho-substituted aryl halides.
Part 1: Diagnostic Workflow
Before altering variables, diagnose the type of failure. Use the decision tree below to categorize your issue.
Figure 1: Diagnostic logic for categorizing reaction failure based on visual and analytical evidence.
Part 2: Buchwald-Hartwig Amination (The Gold Standard)
Context: The most common route to diarylamines involves coupling a primary aniline with an aryl halide.
FAQ 1: Why does my reaction turn black and stop working?
Diagnosis: "Pd-Black" formation. Technical Insight: This indicates the aggregation of monomeric Pd(0) into inactive metallic palladium particles. This often occurs when the rate of oxidative addition is slower than the rate of catalyst decomposition, or when the ligand dissociates from the metal center at high temperatures.
Troubleshooting Protocol:
-
Switch to Precatalysts: Stop using Pd(OAc)₂ or Pd₂dba₃ + free ligand. In situ catalyst generation is often inefficient.[1]
-
Recommendation: Use Buchwald G3 or G4 precatalysts (e.g., XPhos Pd G3). These contain the ligand pre-bound and activate rapidly upon exposure to base, ensuring a 1:1 Pd:Ligand ratio [1].
-
-
Increase Ligand Concentration: If using free ligands, increase the Ligand:Pd ratio from 1:1 to 2:1 or 3:1 to shift the equilibrium toward the active ligated species.
-
Temperature Management: If the reaction requires >100°C, ensure your ligand is thermally stable (e.g., switch from BINAP to Xantphos or BrettPhos).
FAQ 2: I am using an Aryl Iodide, but conversion is worse than the Aryl Bromide. Why?
Diagnosis: The "Iodide Effect" (Inhibitory Dimer Formation). Technical Insight: Contrary to standard SNAr trends, aryl iodides can be worse than bromides in Pd-catalysis. The released iodide ion can bridge two palladium centers, forming stable, inactive dimers [Pd(Ar)(L)(µ-I)]₂ that fall out of the catalytic cycle [2].
Corrective Action:
-
Substrate Swap: Switch to the Aryl Bromide .
-
Solvent Switch: If you must use Ar-I, use a solvent that solvates the iodide anion well (e.g., DMF or DMAc) or add a halide scavenger (though this is complex).
-
Protocol:
-
Run a parallel screen: Ar-I vs. Ar-Br vs. Ar-Cl.
-
Often, Ar-Cl (with a potent ligand like BrettPhos ) outperforms Ar-I.
-
FAQ 3: My aniline is electron-deficient (e.g., 4-nitroaniline). How do I force the coupling?
Diagnosis: Poor Nucleophilicity. Technical Insight: Electron-withdrawing groups (EWGs) on the aniline lower the energy of the nitrogen lone pair, making amine coordination and subsequent deprotonation the rate-limiting steps.
Optimization Matrix:
| Variable | Standard Condition | Optimized for EWG-Anilines | Reasoning |
| Ligand | BINAP / DPPF | BrettPhos or tBuBrettPhos | These bulky, electron-rich ligands facilitate the reductive elimination of difficult amines [3]. |
| Base | NaOtBu | LHMDS or LiHMDS | Lithium bases can act as a Lewis acid to activate the halide or stabilize the intermediate. |
| Precatalyst | Pd(OAc)₂ | BrettPhos Pd G3 | Ensures immediate entry into the catalytic cycle without an induction period. |
Part 3: Ligand Selection Guide (Diarylamine Specific)
Choosing the wrong ligand is the #1 cause of failure. Use this selection logic based on your specific substrate constraints.
Figure 2: Ligand selection topology based on Buchwald-Hartwig substrate classes.
Part 4: The Ullmann Coupling (Copper Alternative)
Context: When Pd-catalysis fails due to N-heterocycle poisoning (e.g., imidazoles, triazoles) or cost constraints, Copper-catalyzed Ullmann coupling is the alternative.
FAQ 4: My Ullmann reaction requires 140°C and destroys my starting material.
Diagnosis: Legacy protocol usage. Technical Insight: Classical Ullmann reactions required harsh heat.[2] Modern "Ligand-Accelerated Ullmann" uses bidentate ligands to stabilize the Cu(I) species, allowing reaction at 60–90°C.
Recommended Protocol (Ligand-Accelerated):
-
Catalyst: CuI (10 mol%) - Must be white/off-white. If grey/brown, wash with THF or recrystallize.
-
Ligand: TMEDA (N,N,N',N'-tetramethylethylenediamine) or L-Proline (20 mol%).
-
Base: K₃PO₄ (2.0 equiv) - Finely ground.
-
Solvent: DMSO or DMF (Polar aprotic is essential for Cu).
-
Atmosphere: Strict Inert Atmosphere (Argon). Oxygen oxidizes Cu(I) to inactive Cu(II).
FAQ 5: How do I remove the blue/green copper waste during workup?
Solution: Copper salts chelate to the product.
-
Wash: Wash the organic layer with aqueous NH₄OH (10%) or EDTA solution . The aqueous layer will turn bright blue (Cu-amine complex), pulling the copper out of the organic phase.
Part 5: Experimental Validation (The "Spiking" Test)
If your reaction stalls at 50% conversion, perform this self-validating experiment to determine if the catalyst is dead or if the product is inhibiting the reaction.
Protocol:
-
Run the reaction until it stalls (e.g., 4 hours).
-
Take an aliquot for analysis (Timepoint A).
-
Spike the mixture with fresh Catalyst (5 mol%) and fresh Aryl Halide (0.5 equiv).
-
Stir for another 2 hours.
-
Analyze (Timepoint B).
Interpretation:
-
Conversion Increases: The original catalyst died (thermal instability or poisoning). Fix: Lower Temp, switch to G3 Precatalyst.
-
No Change: The product is inhibiting the reaction or the catalyst is poisoned by a byproduct.[3] Fix: Change Ligand class (e.g., from Phosphine to NHC).
References
-
Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.
-
Mann, G., Incarvito, C., Rheingold, A. L., & Hartwig, J. F. (1999). Palladium-catalyzed C-N bond formation: profiles of the catalytic cycle. Journal of the American Chemical Society, 121(13), 3224-3225.
-
Maiti, D., Fors, B. P., & Buchwald, S. L. (2009). A highly active catalyst for Pd-catalyzed amination reactions: cross-coupling reactions using aryl mesylates and the highly selective monoarylation of primary amines using aryl chlorides. Journal of the American Chemical Society, 131(34), 12094-12095.
-
Monnier, F., & Taillefer, M. (2009). Catalytic C-C, C-N, and C-O Ullmann-type coupling reactions.[2][4] Angewandte Chemie International Edition, 48(38), 6954-6971.
Sources
Technical Support Center: Palladium Removal from 4-[(4-Bromophenyl)amino]benzonitrile
Executive Summary & Problem Context
The Challenge: Removing palladium from 4-[(4-Bromophenyl)amino]benzonitrile is chemically complex due to the molecule's structure. The secondary amine (-NH-) acts as a Lewis base ligand, capable of coordinating with Pd(II) species, effectively "locking" the impurity into the product matrix. Furthermore, the nitrile (-CN) group provides a secondary, albeit weaker, coordination site.
Target Specifications:
-
ICH Q3D Limit (Oral): < 10 ppm[1]
-
ICH Q3D Limit (Parenteral): < 1 ppm[1]
-
Target Molecule Properties: Hydrophobic, aromatic, acid-sensitive (nitrile hydrolysis risk), potential Pd-chelator.
This guide prioritizes Solid-Supported Scavengers (Functionalized Silica) as the primary remediation strategy, followed by Activated Carbon and Crystallization as secondary options.
Decision Matrix: Selecting the Right Method
Before starting, use this logic flow to determine the best purification route for your specific batch conditions.
Figure 1: Decision tree for selecting the optimal palladium removal strategy based on initial contamination levels and solubility.
Module A: Solid-Supported Scavengers (Recommended)
Functionalized silica is the most reliable method for amine-containing compounds because it relies on chemisorption (covalent binding) rather than physisorption.
Technical Comparison of Scavengers
| Scavenger Type | Functional Group | Specificity for Pd | Compatibility with 4-[(4-Bromophenyl)amino]benzonitrile |
| SiliaMetS® Thiol | Propylthiol (-SH) | High (Pd(II) & Pd(0)) | Excellent. No interaction with nitrile/amine. Best general purpose. |
| SiliaMetS® DMT | Dimercaptotriazine | Very High (Pd(II)) | Best for stubborn Pd. The triazine ring competes effectively against the product's amine. |
| TMT (Polymer) | Trimercaptotriazine | High | Good. Polymer backbone may swell; check solvent compatibility (avoid alcohols if possible). |
| Diamine/Triamine | Amines | Low/Medium | Avoid. The product itself is an amine; adding more amine ligands is inefficient. |
Protocol: Batch Scavenging
Prerequisites:
-
Solvent: THF (Tetrahydrofuran) or Ethyl Acetate (EtOAc).[2] Avoid DMF/DMSO if possible as they compete for Pd coordination.
-
Temperature: 50°C (Heat is crucial to overcome the activation energy of ligand exchange).
Step-by-Step:
-
Dissolution: Dissolve the crude 4-[(4-Bromophenyl)amino]benzonitrile in THF (10-20 volumes). Ensure complete dissolution.
-
Loading: Add SiliaMetS® Thiol or DMT at a ratio of 5-10 equivalents relative to the residual Pd content (molar).
-
Note: If Pd content is unknown, use 10% w/w of scavenger relative to the mass of the crude product.
-
-
Incubation: Heat the mixture to 50-55°C and stir vigorously for 4 to 12 hours .
-
Why? The Pd is likely bound to the amine in your product. Thermal energy is required to break the Pd-Product bond and form the stronger Pd-Scavenger bond.
-
-
Filtration: Filter the hot suspension through a pad of Celite® or a 0.45 µm membrane to remove the silica.
-
Wash: Wash the filter cake with 2 volumes of fresh THF.
-
Analysis: Concentrate a small aliquot and check Pd levels via ICP-MS.
Module B: Activated Carbon (Bulk Removal)
Use this method if the initial Pd level is very high (>1000 ppm) to "de-bulk" before using expensive silica scavengers.
Warning: Activated carbon can adsorb your product (yield loss) and is less selective.[3][4]
Protocol:
-
Selection: Use specialized carbon like Darco® KB-G or KB-B . These are chemically activated and have pore structures optimized for transition metals.
-
Dosage: Add activated carbon at 10-20% w/w relative to the crude product.
-
Contact Time: Stir at room temperature for 1-2 hours. Do not heat significantly, as this promotes product adsorption into the carbon pores.
-
Filtration: Filter over a tight Celite bed. Carbon fines are notoriously difficult to remove; a double filtration may be necessary.
Module C: Crystallization (Final Polish)
Crystallization is excellent for rejecting trace impurities but risks including mother liquor (containing Pd) in the crystal lattice.
Recommended Solvent System:
-
Solvent A (Good): Ethyl Acetate or THF (hot).
-
Solvent B (Anti-solvent): Heptane or Hexane.
Protocol:
-
Dissolve the product in minimum hot EtOAc (reflux).
-
Slowly add Heptane until persistent turbidity is observed.
-
Allow to cool slowly to room temperature, then to 0°C.
-
Critical Step: Wash the filter cake thoroughly with cold Heptane. The Pd remains in the mother liquor; insufficient washing will leave Pd on the crystal surface.
Troubleshooting & FAQs
Q1: I used Thiol silica, but my Pd levels are still >50 ppm. Why?
Diagnosis: The Pd is likely in a highly stable complex with your product's amine, or it has formed colloidal Pd(0) nanoparticles that are too large for the silica pores. Fix:
-
Switch Scavenger: Try SiliaMetS® DMT .[5][6] The chelating effect of the triazine group is thermodynamically stronger than the single thiol.
-
Oxidation: If the Pd is colloidal Pd(0), add a mild oxidant (open the flask to air or add trace benzoquinone) to oxidize it to Pd(II), which binds better to thiols.
-
Solvent Change: If you are using DMF/DMSO, switch to THF. DMF acts as a ligand and stabilizes Pd in solution.
Q2: Can I use an acid wash (e.g., HCl) to remove the Pd?
Answer: NO.
-
Reason 1: Your product is a secondary amine. Adding acid will protonate the amine, forming a salt that pulls the product into the aqueous phase, making separation from Pd (which is also water-soluble in ionic form) difficult.
-
Reason 2: The nitrile group is sensitive to hydrolysis under strong acidic/thermal conditions, potentially converting to an amide or carboxylic acid.
Q3: The scavenger turned black immediately. Is this good?
Answer: Yes. A color change (often to dark grey or black) indicates that Palladium is successfully binding to the scavenger. However, do not stop early; allow the full contact time to reach equilibrium.
Workflow Visualization
Figure 2: Standard batch scavenging workflow for high-efficiency Pd removal.
References
-
ICH Guideline Q3D (R2) on Elemental Impurities. International Council for Harmonisation, 2022. [Link]
-
Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances. Organic Process Research & Development, 2023. [Link]
-
Removal of Palladium from Organic Reaction Mixtures by Trimercaptotriazine (MP-TMT). Organic Process Research & Development, 2008. [Link]
-
Evaluation of Activated Carbon for Palladium Removal. Biotage Application Notes.[Link]
Sources
minimizing homocoupling side products in diarylamine synthesis
Topic: Minimizing Homocoupling Side Products (Ar-Ar)
Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Context: User is observing biaryl formation (Ar-Ar) during Palladium-catalyzed C-N coupling (Buchwald-Hartwig Amination).
Diagnostic Triage: Is it actually Homocoupling?
Before optimizing, we must validate the side product. In diarylamine synthesis, "missing mass" is often misidentified.
Differential Diagnosis Table
| Observation (LC-MS/GC-MS) | Diagnosis | Root Cause |
| Mass = 2x Ar - 2x Halogen | Homocoupling (Ar-Ar) | Disproportionation of Ar-Pd-X or Oxygen leak. |
| Mass = Ar + 1 | Hydrodehalogenation (Ar-H) | |
| Mass = Ar + Solvent | Solvent Capture | Radical pathway or reaction with solvent (e.g., THF ring opening). |
Immediate Action: If your mass spec confirms Ar-Ar , proceed with this guide. If you see Ar-H , refer to the Hydrodehalogenation Troubleshooting module (briefly: switch to a less hindered ligand or lower temperature).
The Knowledge Base (FAQs)
Q1: Why does homocoupling happen in a C-N coupling reaction?
A: Homocoupling is an "off-cycle" parasitic pathway. It typically occurs via two mechanisms:
-
Oxidative Homocoupling: If trace oxygen is present, it oxidizes the Pd(II) species, facilitating the formation of Ar-Ar.
-
Disproportionation (The "Crowding" Effect): In the absence of the amine nucleophile (or if amine binding is slow), two molecules of the oxidative addition complex (L-Pd(Ar)-X) can undergo transmetallation. This forms a bis-aryl palladium species (L-Pd(Ar)₂) which rapidly reductively eliminates the biaryl product Ar-Ar.
Q2: I am using standard Pd₂dba₃. Is that the problem?
A: Likely, yes. Pd₂dba₃ generates free Pd(0) in equilibrium with dba ligands. If the phosphine ligand to Pd ratio is not strictly controlled, or if the activation is slow, you generate "naked" Pd nanoparticles. These nanoparticles are notoriously active for homocoupling (Ullmann-type activity) rather than the desired C-N coupling.
-
Recommendation: Switch to Pd-G3 or Pd-G4 precatalysts (e.g., BrettPhos Pd G4). These contain a pre-formed 1:1 Pd:Ligand ratio and activate only upon base addition, preventing the formation of homocoupling-active aggregates.
Q3: Does the choice of Ligand affect homocoupling?
A: Absolutely. Homocoupling is favored by small, electron-poor ligands.
-
The Fix: Use bulky, electron-rich biarylphosphines (e.g., RuPhos , BrettPhos , or tBuXPhos ). The sheer steric bulk of these ligands prevents the approach of two Pd centers required for disproportionation, effectively shutting down the Ar-Ar pathway.
Visualizing the Failure Mode
The following diagram illustrates where the homocoupling "leak" occurs in the catalytic cycle.
Caption: The "Homocoupling Trap" occurs after Oxidative Addition but before Amine Binding. If the amine is slow to bind or the catalyst aggregates, the cycle diverts to Ar-Ar formation.
Protocol Optimization: The "Anti-Homocoupling" System
This protocol is designed to enforce the 1:1 Pd:Ligand ratio and maximize the rate of amine binding over homocoupling.
Reagents:
-
Catalyst: RuPhos Pd G4 or BrettPhos Pd G4 (Start at 1-2 mol%).
-
Base: NaOtBu (Sodium tert-butoxide) or LHMDS (for base-sensitive substrates).[1]
-
Solvent: Anhydrous Toluene or 1,4-Dioxane (Degassed).
Step-by-Step Methodology:
-
The "Dry" Setup:
-
Oven-dry a reaction vial containing a magnetic stir bar.
-
Cool under a stream of Argon (Do not use Nitrogen if your chemically active species are highly sensitive, though N2 is usually fine for Pd).
-
-
Solids Addition:
-
The "Zero-Oxygen" Purge:
-
Cap the vial with a septum.
-
Evacuate and backfill with Argon 3 times .
-
Why? Oxygen promotes oxidative homocoupling. This step is non-negotiable.
-
-
Solvent Addition & Activation:
-
Add anhydrous, degassed solvent via syringe.
-
Concentration: Run at 0.1 M to 0.2 M .
-
Note: Extremely high concentrations (>0.5 M) can increase the likelihood of bimolecular catalyst interaction (homocoupling).
-
-
Reaction:
-
Place in a pre-heated block (typically 80°C - 100°C).
-
Stir vigorously (1000 RPM). Mass transfer is crucial to keep the catalytic cycle turning fast.
-
Troubleshooting Matrix
| Symptom | Adjustment | Rationale |
| Ar-Ar persists despite G4 catalyst | Slow Addition of Ar-X | If Ar-X is added slowly (syringe pump) to the catalyst/amine mixture, the concentration of Ar-Pd-X never gets high enough to dimerize. |
| Ar-Ar with Aryl Iodides | Switch to Toluene | Aryl Iodides release Iodide (I⁻) which can bridge Pd centers.[3] Toluene precipitates NaI, removing the bridging ligand from solution. |
| Reaction stalls + Ar-Ar | Increase Amine Eq. | Pushing the amine concentration (1.5 - 2.0 equiv) forces the kinetics toward the "Amine Binding" step, starving the homocoupling pathway. |
| Substrate is Sterically Hindered | Use BrettPhos | RuPhos is great for secondary amines; BrettPhos is superior for primary amines and prevents aggregation via massive steric bulk. |
References
-
Mechanistic Studies on Precatalysts
-
Precatalyst G3/G4 Development
- Title: "A General and Efficient Catalyst System for a Wacker-Type Oxidation Using TBHP as the Terminal Oxidant: Application to Classically Challenging Substrates" (Context on G3/G4 evolution for stability)
-
Source:Journal of the American Chemical Society[5]
-
Link:[Link]
- Note: Referencing Buchwald's specific work on G3/G4 precatalyst activ
-
Homocoupling Mechanisms
-
Practical Guide to C-N Coupling
- Title: "Surviving the amine crisis: a guide to the selection of ligands for Pd-c
- Source:Chemical Science
-
Link:[Link]
Sources
Technical Support Center: Advanced Ligand Strategies for Cyanodiphenylamine Synthesis
Current Status: Operational Topic: Alternative Ligands to BINAP for C–N Coupling Ticket ID: C-N-CYANO-001 Assigned Specialist: Senior Application Scientist, Catalysis Group[1]
Introduction: Beyond BINAP
While BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) is a historic standard for Buchwald-Hartwig amination, it is often suboptimal for synthesizing cyanodiphenylamines .[1] The electron-withdrawing nature of the cyano (-CN) group creates two specific failure modes that BINAP struggles to overcome:
-
Catalyst Poisoning: The nitrile nitrogen is a competitive ligand.[2] It can coordinate to the Palladium (Pd) center, displacing the phosphine or blocking the active site, leading to "catalyst death."
-
Slow Reductive Elimination: The resulting diarylamine is electron-deficient, increasing the energy barrier for the final reductive elimination step.
This guide details superior alternatives—specifically Xantphos and Buchwald Precatalysts (BrettPhos) —that address these mechanistic bottlenecks.[1]
Module 1: Ligand Selection Matrix
Do not default to BINAP.[1] Use this matrix to select the correct ligand based on your specific substrate challenges.
| Feature | BINAP (Baseline) | Xantphos (Recommended Start) | BrettPhos (High Performance) |
| Ligand Class | Bidentate Bisphosphine | Bidentate (Wide Bite Angle) | Monodentate Dialkylbiaryl |
| Bite Angle | ~92° | ~111° | N/A (Monodentate) |
| Key Mechanism | Standard Chelation | Forces Reductive Elimination | Steric Bulk Prevents Poisoning |
| Best For | Simple, electron-neutral couplings.[1] | Electron-deficient amines (e.g., aminobenzonitriles).[1] | Sterically hindered or highly deactivated substrates.[1][3] |
| Cost/Availability | Low / High | Moderate / High | High / Moderate |
| Air Stability | Good | Excellent | Good (as Precatalyst) |
Decision Logic: Selecting Your Catalyst System
Figure 1: Decision tree for ligand selection. Xantphos is the "workhorse" for cyanodiphenylamines due to electronic matching.
Module 2: Troubleshooting & Failure Analysis
Scenario A: Reaction Stalls at <50% Conversion
Diagnosis: Nitrile Poisoning (The "Off-Cycle" Trap). The nitrile group on your substrate is coordinating to the Pd(0) or Pd(II) species, forming a stable, inactive complex (Pd-NCR). BINAP is not bulky enough to prevent this linear coordination.[1]
-
The Fix: Switch to BrettPhos or tBuXPhos . These ligands are massive.[1] Their bulk creates a "protective shell" around the Pd center that allows the small amine (N-H) to enter but physically blocks the linear coordination of the nitrile group.
-
Alternative Fix: Increase temperature to 110°C (if using Xantphos) to destabilize the Pd-Nitrile bond.[1]
Scenario B: Formation of Amide Side Products
Diagnosis: Nitrile Hydrolysis. You observe a peak at ~1650 cm⁻¹ (IR) or a new carbonyl signal (NMR).[1] The base (often NaOtBu) is reacting with trace water to hydrolyze the cyano group to an amide.
-
The Fix:
Scenario C: Low Yield due to Dehalogenation
Diagnosis: Slow Oxidative Addition. If using an aryl chloride (e.g., 4-chlorobenzonitrile), BINAP often fails to promote oxidative addition.[1]
-
The Fix: Use XPhos Pd G4 precatalyst. The biphenyl backbone facilitates rapid oxidative addition even with aryl chlorides.
Module 3: Validated Protocol (Xantphos System)
This protocol is optimized for the coupling of 4-aminobenzonitrile and 4-bromobenzonitrile (or similar derivatives).[1]
Reagents & Stoichiometry
-
Amine (1.1 equiv): 1.1 mmol[1]
-
Catalyst (2 mol%): Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))[1]
-
Ligand (4 mol%): Xantphos[1]
-
Base (1.4 equiv): Cs₂CO₃ (dried) or NaOtBu (if strictly anhydrous)[1]
-
Solvent (0.2 M): Anhydrous 1,4-Dioxane or Toluene
Step-by-Step Workflow
-
Pre-Complexation (Critical Step):
-
In a glovebox or under Argon counter-flow, add Pd₂(dba)₃ (9.2 mg, 0.01 mmol) and Xantphos (23.1 mg, 0.04 mmol) to the reaction vial.
-
Add 1 mL of anhydrous solvent.
-
Stir at room temperature for 10 minutes .
-
Why? This generates the active L₂Pd(0) species before the nitrile substrate is added, preventing immediate poisoning of "naked" palladium.
-
-
Substrate Addition:
-
Reaction:
-
Workup:
Catalytic Cycle & Interference Points
Figure 2: The Catalytic Cycle.[1] Note the "Off-Cycle Trap" where the nitrile group sequesters the catalyst. Bulky ligands (BrettPhos) or wide angles (Xantphos) minimize this path.[1]
Module 4: Frequently Asked Questions (FAQs)
Q1: Can I use Pd(OAc)₂ instead of Pd₂(dba)₃? A: Yes, but it is risky for this specific reaction. Pd(OAc)₂ is a Pd(II) source that must be reduced to Pd(0) in situ by the phosphine ligand.[1] Electron-deficient phosphines (often used here) are poor reducing agents.[1] If you must use Pd(OAc)₂, add 2-3 drops of water or use a precatalyst (e.g., Xantphos-Pd-G3) to ensure activation.[1]
Q2: Why is Xantphos better than BINAP for this? A: It comes down to the Bite Angle . Xantphos has a bite angle of ~111°, whereas BINAP is ~92°.[1] The wider angle of Xantphos distorts the square planar geometry of the Pd complex, pushing the aryl and amine groups closer together. This steric strain lowers the activation energy for reductive elimination —the step that is usually rate-limiting when synthesizing electron-poor amines like cyanodiphenylamines.[1]
Q3: My product is fluorescent. Does this affect purification? A: Yes. Cyanodiphenylamines are often TADF (Thermally Activated Delayed Fluorescence) emitters.[1] They can be hard to visualize on TLC plates under 254nm if they fluoresce strongly in the visible region (blue/green).[1] Use a long-wave UV lamp (365nm) to spot the product during purification.[1]
References
-
Surry, D. S., & Buchwald, S. L. (2008).[1] "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.
-
Yin, J., & Buchwald, S. L. (2002).[1] "Palladium-Catalyzed Intermolecular Amidation of Aryl Halides: The Discovery that Xantphos Can Be Trans-Chelating in a Palladium Complex." Journal of the American Chemical Society.
-
Kranenburg, M., et al. (1995).[1] "New diphosphine ligands based on heterocyclic aromatics.[1] Inducing a large natural bite angle." Organometallics. (Seminal work on Xantphos geometry).[1]
-
Bruno, N. C., et al. (2013).[1] "Buchwald-Hartwig Amination Using Pd-G3 Precatalysts." Chemical Reviews. [1]
Sources
solving solubility issues of 4-[(4-Bromophenyl)amino]benzonitrile in NMR solvents
TECHNICAL SUPPORT CENTER: NMR SOLUBILITY & CHARACTERIZATION Ticket Topic: Troubleshooting 4-[(4-Bromophenyl)amino]benzonitrile Solubility Assigned Specialist: Senior Application Scientist, Structural Elucidation Group
Executive Summary: The Solubility Paradox
You are likely encountering difficulties with 4-[(4-Bromophenyl)amino]benzonitrile because it sits in a "solubility valley." It possesses a rigid, planar diarylamine core that facilitates strong
This guide provides a validated troubleshooting protocol to overcome insolubility, aggregation, and proton exchange issues, ensuring publication-quality NMR data.
Part 1: Solvent Compatibility Matrix
Status:
| Solvent | Solubility Rating | Suitability for 1H NMR | Suitability for 13C NMR | Technical Notes |
| DMSO-d6 | Gold Standard. Disrupts intermolecular H-bonding. NH proton appears sharp (~8.8–9.2 ppm). | |||
| Acetone-d6 | Good alternative if sample recovery is needed (easier evaporation). Watch for water exchange. | |||
| THF-d8 | Use only if DMSO is chemically incompatible. Expensive. | |||
| CDCl3 | Avoid. Sample may dissolve partially but precipitate over time. NH proton often broad/invisible. | |||
| Methanol-d4 | Promotes proton exchange (NH disappears). Solubility is often insufficient for 13C. |
Part 2: Troubleshooting Guide (FAQ)
Q1: My sample floats in CDCl3 or forms a cloudy suspension. Why won't it dissolve?
Diagnosis: Lattice Energy Dominance.
The crystal lattice of 4-[(4-Bromophenyl)amino]benzonitrile is stabilized by strong intermolecular forces (hydrogen bonding between the NH and CN groups, plus
-
Stop adding Chloroform. You cannot force it.
-
Switch to DMSO-d6. DMSO is a strong H-bond acceptor. It binds to the NH proton, effectively breaking the intermolecular network and solvating the molecule.
Q2: I used DMSO-d6, but the peaks are broad and undefined. Is my product impure?
Diagnosis: Aggregation or Viscosity Broadening.
Even in DMSO, planar aromatic systems can form "stacks" (aggregates) at high concentrations (e.g., >20 mg/0.6 mL). This increases the effective molecular weight, slowing the tumbling rate and broadening the signals (short
-
Dilution: Reduce concentration to <5 mg/0.6 mL.
-
Variable Temperature (VT) NMR: Heat the probe to 313 K (40°C) or 323 K (50°C). Thermal energy disrupts aggregates and sharpens peaks.
Q3: The amine (-NH-) proton is missing or extremely broad in my spectrum.
Diagnosis: Chemical Exchange. If you are using a protic solvent (MeOH-d4) or "wet" CDCl3, the labile NH proton exchanges with deuterium or water protons faster than the NMR timescale. Solution:
-
Use Dry DMSO-d6: Ensure the solvent is from a fresh ampoule or dried over molecular sieves.
-
Check the Window: In DMSO, the NH of a diarylamine is deshielded (downfield), typically appearing between 8.5 and 9.5 ppm . Do not look for it in the standard 3–5 ppm amine region.
Q4: I see a massive peak at 3.33 ppm in DMSO. Is this a contaminant?
Diagnosis: Hygroscopic Water Uptake. DMSO is extremely hygroscopic. The peak at 3.33 ppm is HDO (water). Solution:
-
Processing: If the water peak overlaps with your aromatic signals, run the experiment at a different temperature (water shift is temperature-dependent) or use a solvent suppression pulse sequence (e.g., zgpr on Bruker systems).
Part 3: Advanced Protocols
Protocol A: The "Hard-to-Dissolve" Preparation Workflow
Use this for 13C NMR samples requiring high concentration (>30 mg).
-
Weighing: Place 30–50 mg of solid into a clean vial (NOT the NMR tube directly).
-
Solvation: Add 0.6 mL DMSO-d6.
-
Mechanical Action: Sonicate for 5 minutes. The bath warms the solvent slightly, aiding dissolution.
-
Visual Check: Hold against a light. Solution must be clear. If cloudy, filter through a small plug of glass wool into the NMR tube.
-
Note: Never analyze a cloudy solution; it ruins field homogeneity (shimming).
-
-
Transfer: Use a glass pipette to transfer to the NMR tube.
Protocol B: Variable Temperature (VT) Setup for Sharpening
Use this if aromatic peaks are overlapping or broad.
-
Insert Sample: Ensure the spinner is seated correctly.
-
Lock & Shim: Perform standard locking and shimming at 298 K (25°C).
-
Heat: Set probe temperature to 323 K (50°C) .
-
Wait: Allow 10 minutes for thermal equilibrium.
-
-
Re-Shim: Crucial. Heating changes the density and magnetic susceptibility of the solvent. You must re-shim (gradient shim) after the temperature stabilizes.
-
Acquire: Run the 1H spectrum.
Part 4: Visualizations
Figure 1: Solvent Selection Decision Tree
Caption: Logical workflow for selecting the optimal NMR solvent based on sample behavior and experimental goals.
Figure 2: Sample Preparation & Rescue Workflow
Caption: Step-by-step procedure to ensure homogeneity and recover samples that fail to dissolve.
References
-
BenchChem. (2025).[1] Navigating the NMR Landscape: A Comparative Guide to DMSO-d6 and CDCl3. Retrieved from
-
Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. Retrieved from
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Retrieved from
- Abraham, R. J., et al. (2006). The influence of solvents on the 1H NMR chemical shifts of various functional groups. Journal of Physical Organic Chemistry. (Contextual citation regarding diarylamine shifts in DMSO vs CDCl3).
Sources
Validation & Comparative
1H NMR spectrum analysis of 4-[(4-Bromophenyl)amino]benzonitrile
Executive Summary & Structural Significance[1][2]
This guide provides a definitive technical analysis of the 1H NMR spectrum of 4-[(4-Bromophenyl)amino]benzonitrile (CAS: 102302-76-9). This compound serves as a critical intermediate in the synthesis of hole-transport materials for OLEDs and various pharmaceutical pharmacophores.
Unlike simple amines, this diarylamine features two distinct electronic environments: a strongly electron-withdrawing nitrile (-CN) group and a halogenated (-Br) ring. This creates a "push-pull" electronic system that significantly influences proton chemical shifts. This guide compares spectral performance across solvent systems and structural analogs to establish a robust identification protocol.
Chemical Structure & Labeling Logic
To ensure accurate assignment, we define the structure as two distinct aromatic rings bridged by a secondary amine.
Figure 1: Structural connectivity and electronic influence flow. The nitrile group exerts a strong deshielding effect on Ring A, while the amine proton acts as the central spectral anchor.
Experimental Protocol: The Self-Validating Workflow
Reliable NMR data requires a protocol that minimizes aggregation and exchange broadening. The following workflow is optimized for diarylamines.
Optimized Method Parameters
-
Instrument: 400 MHz or higher (recommended for resolving AA'BB' systems).
-
Solvent Selection: DMSO-d6 (Primary) vs. CDCl3 (Secondary).[1]
-
Concentration: 10–15 mg in 0.6 mL solvent.
-
Temperature: 298 K (Standard).
Figure 2: Step-by-step experimental workflow ensuring data integrity and reproducibility.
Spectral Data Analysis (DMSO-d6)
The following data represents the standard spectral profile in DMSO-d6 . This solvent is preferred because it stabilizes the N-H proton through hydrogen bonding, resulting in a sharp, distinct singlet.
Peak Assignment Table
| Chemical Shift (δ ppm) | Multiplicity | Integration | Coupling Constant ( | Assignment | Electronic Justification |
| 9.15 | Singlet (s) | 1H | - | N-H (Amine) | Highly deshielded due to H-bonding with DMSO and electron withdrawal from the phenyl rings. |
| 7.65 | Pseudo-doublet (d) | 2H | 8.8 Hz | Ring A (Ortho to CN) | Strong anisotropic deshielding by the cyano group. |
| 7.45 | Pseudo-doublet (d) | 2H | 8.8 Hz | Ring B (Ortho to Br) | Inductive withdrawal by Bromine deshields these protons relative to benzene. |
| 7.20 | Pseudo-doublet (d) | 2H | 8.8 Hz | Ring A (Ortho to NH) | Resonance donation from Nitrogen shields these protons. |
| 7.10 | Pseudo-doublet (d) | 2H | 8.8 Hz | Ring B (Ortho to NH) | Similar shielding by Nitrogen, slightly different environment than Ring A. |
*Note on Multiplicity: While often reported as doublets, these are magnetically AA'BB' systems. On high-field instruments (>500 MHz), higher-order "roofing" effects may be visible.
Detailed Mechanistic Interpretation
-
The Amine Anchor (9.15 ppm): The most diagnostic peak. In electron-rich diphenylamine, this appears ~8.0 ppm. The shift to ~9.15 ppm confirms the presence of the electron-withdrawing Nitrile and Bromine groups, which pull electron density away from the nitrogen, deshielding the proton.
-
The Nitrile Effect (Ring A): The cyano group is a strong electron-withdrawing group (EWG). It drastically deshields the adjacent protons (Ortho to CN) pushing them downfield to ~7.65 ppm.
-
The Bromine Effect (Ring B): Bromine is physically large and electronegative, but also has lone pairs. Its inductive effect dominates, deshielding its ortho protons (~7.45 ppm), but less severely than the cyano group.
Comparative Performance: Solvent & Analog Analysis
To validate the identity of the compound, it is crucial to compare its behavior against alternative conditions and similar molecules.
Comparison 1: Solvent Resolution Efficiency (DMSO-d6 vs. CDCl3)
The choice of solvent fundamentally alters the appearance of the spectrum, particularly for the amine proton.
| Feature | DMSO-d6 (Recommended) | Chloroform-d (CDCl3) | Scientific Implication |
| N-H Signal | Sharp Singlet (~9.15 ppm) | Broad/Invisible (~6.0 ppm) | DMSO H-bonds with NH, slowing exchange. CDCl3 allows rapid exchange, broadening the peak.[2] |
| Aromatic Resolution | High | Moderate | DMSO separates the two ring systems effectively due to polarity differences. |
| Water Artifact | ~3.33 ppm (Distinct) | ~1.56 ppm (Variable) | Water in DMSO is distinct; in CDCl3, it can overlap with aliphatic impurities. |
Recommendation: Use DMSO-d6 for structural characterization. Use CDCl3 only if checking for non-polar impurities or if the compound is part of a mixture insoluble in DMSO.
Comparison 2: Structural Analog Differentiation
Distinguishing the target from its precursors or analogs is vital in synthesis monitoring.
| Compound | Key Feature (δ ppm) | Differentiating Factor |
| Target Molecule | NH @ 9.15, CN-H @ 7.65 | Push-Pull System: Distinct separation of ring signals. |
| Diphenylamine | NH @ ~8.00 | Symmetric: Aromatic protons appear as a complex multiplet ~6.8-7.2 ppm. |
| 4-Bromoaniline | NH2 @ ~5.00 (Broad) | Primary Amine: Integration of 2H for amine; simplified aromatic region. |
| 4-Aminobenzonitrile | NH2 @ ~6.00 (Broad) | Primary Amine: Strong deshielding of aromatics, but NH2 is upfield of the target's NH. |
Troubleshooting & Validation
Even with a robust protocol, artifacts can occur. Use this troubleshooting matrix to validate your data.
-
Missing N-H Peak:
-
Cause: Chemical exchange with water in "wet" solvents or use of CDCl3.[3]
-
Solution: Dry the sample or switch to DMSO-d6.
-
-
Broad Aromatic Peaks:
-
Cause: Restricted rotation around the C-N bond (common in bulky diarylamines) or aggregation.
-
Solution: Run the experiment at elevated temperature (e.g., 323 K) to sharpen signals.
-
-
Extra Doublets:
-
Cause: Residual starting material (4-bromoaniline or 4-aminobenzonitrile).
-
Validation: Check for primary amine signals (broad singlets integrating to 2H) in the 5.0–6.0 ppm region.
-
References
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[4][5] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry.
-
Abraham, R. J., et al. (2006).[6] 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent. Magnetic Resonance in Chemistry.
-
National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS). SDBS Web.
-
Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison Chemistry.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. modgraph.co.uk [modgraph.co.uk]
- 3. researchgate.net [researchgate.net]
- 4. scs.illinois.edu [scs.illinois.edu]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide: Characteristic IR Absorption Bands for Nitrile and Amine Groups in Diphenylamines
Executive Summary
In the development of optoelectronic materials and pharmaceutical intermediates, Diphenylamine (DPA) and its nitrile-substituted derivatives (e.g., 4-cyanodiphenylamine ) serve as critical scaffolds. The introduction of a nitrile (cyano) group induces a "push-pull" electronic system that significantly alters the vibrational spectroscopy of the molecule.
This guide provides an objective technical comparison of the infrared (IR) absorption characteristics of these two moieties. It establishes a self-validating protocol for distinguishing the secondary amine (
Key Diagnostic Markers
| Functional Group | Vibration Mode | Unsubstituted DPA ( | 4-Cyanodiphenylamine ( | Intensity |
| Amine ( | Stretching ( | 3430–3350 | 3360–3320 | Medium/Weak |
| Nitrile ( | Stretching ( | Absent | 2230–2215 | Strong/Sharp |
| Arene ( | Stretching ( | 1320–1280 | 1340–1310 | Strong |
Theoretical Framework: Electronic "Push-Pull" Effects[5]
To interpret the IR spectra accurately, one must understand the electronic environment. Diphenylamine acts as an electron donor via the nitrogen lone pair. When an electron-withdrawing nitrile group is introduced at the para position, a Donor-
The Nitrile Shift (Conjugation Effect)
A standard aliphatic nitrile absorbs at
-
Mechanism: Resonance delocalization pumps electron density from the amine nitrogen into the antibonding
orbital of the nitrile group. -
Result: This weakens the
bond force constant, causing a red shift (lowering of frequency) to the range compared to non-conjugated nitriles.
The Amine Shift (Acidity & H-Bonding)
The nitrile group withdraws electron density from the central nitrogen atom (Inductive effect,
-
Acidity: The
proton becomes more acidic (more positive character). -
H-Bonding: In the solid state (KBr pellet), this increased acidity leads to stronger intermolecular hydrogen bonding with neighboring molecules (or the nitrile nitrogen). Stronger H-bonds weaken the
covalent bond, typically observing a shift to lower wavenumbers compared to the free amine, though the band often broadens.
Comparative Spectral Analysis
Diphenylamine (Reference Standard)
The spectrum of unsubstituted DPA is characterized by the simplicity of the secondary amine signal.
-
: Appears as a single, sharp band around
(in dilute solution) or (solid state). Unlike primary amines, which show a doublet (symmetric/asymmetric), secondary amines show only one peak.[2] -
(Ring): Characteristic aromatic doublets at
and .[3]
4-Cyanodiphenylamine (Target Analyte)
The spectrum is dominated by the introduction of the nitrile band and the intensification of the ring modes due to polarization.
-
: A distinct, intense peak at
. This region is usually a "silent zone" in DPA, making this peak diagnostic. -
: Often observed slightly shifted to
due to the push-pull induced acidity enhancing H-bonding in the crystal lattice. -
(Aryl-Amine): The
bond shortens due to resonance (double bond character), shifting the stretch to a higher frequency ( ) compared to DPA.
Visual Pathway of Electronic Effects
The following diagram illustrates the causal link between structure and spectral shift.
Figure 1: Mechanistic pathway showing how the "Push-Pull" electronic interaction alters vibrational frequencies in cyanodiphenylamines.
Validated Experimental Protocol
To ensure reproducibility and avoid artifacts (such as water vapor mimicking amines), follow this self-validating protocol.
Method A: Transmission FTIR (KBr Pellet)
Best for: High-resolution structural confirmation of solid powders.
-
Preparation: Grind 1–2 mg of the diphenylamine derivative with 100 mg of spectroscopic grade KBr.
-
Critical Step: Dry the KBr powder at 110°C overnight to remove adsorbed water. Water creates a broad band at
that obscures the stretch.
-
-
Compression: Press into a transparent pellet using a hydraulic press (10 tons for 2 mins).
-
Validation: Check the region
. If a baseline slope or noise is present, the pellet is too opaque (scattering). If a broad "hump" exists at without a sharp tip, the sample is wet. -
Acquisition: Scan 4000 to 400
, 32 scans, 4 resolution.
Method B: ATR-FTIR (Attenuated Total Reflectance)
Best for: Rapid screening and quality control.
-
Crystal Selection: Use a Diamond or ZnSe crystal.
-
Background: Collect an air background immediately before the sample.
-
Application: Place the solid powder on the crystal. Apply high pressure using the clamp anvil.
-
Note: Diphenylamines are crystalline; poor contact yields noisy spectra. Ensure the pressure gauge indicates "High" or optimal contact.
-
-
Cleaning: Clean with isopropanol. Avoid acetone if using ZnSe (can degrade crystal mounting over time).
Data Interpretation & Decision Matrix
Use this logic flow to confirm the identity of your diphenylamine derivative.
Figure 2: Decision matrix for spectral identification of diphenylamine derivatives.
Troubleshooting Common Artifacts
-
Broad O-H Interference: If the
band is indistinguishable from a broad blob, the sample is wet. Recrystallize in anhydrous solvent or dry the KBr. -
Peak Shift: If the Nitrile peak appears at
, the conjugation is broken (e.g., saturation of the ring) or the sample is not the para isomer. -
Missing N-H: In highly substituted or tertiary amines (e.g., Triphenylamine), the
band at disappears completely. This is a negative control check.
References
-
Lacey, A. R. (1987). Infra-red Spectral Studies of Diphenylamine. Journal of Chemical Education. Link
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard reference for Nitrile/Amine frequencies).
-
Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. Encyclopedia of Analytical Chemistry. Link
-
Srivastava, K. P., & Kumar, A. (2000). Vibrational Analysis of Diphenylamine. Asian Journal of Chemistry. Link
-
Devadiga, D., et al. (2025).[4] Infrared Absorption Band Due to Nitrile Stretching Vibration. Analytical Chemistry (ACS). Link
Sources
A Comparative Guide to the C13 NMR Chemical Shifts of 4-[(4-Bromophenyl)amino]benzonitrile
This guide provides an in-depth analysis and comparison of the Carbon-13 Nuclear Magnetic Resonance (C13 NMR) chemical shifts for the molecule 4-[(4-Bromophenyl)amino]benzonitrile. Designed for researchers, scientists, and professionals in drug development, this document delves into the structural elucidation of this compound through the lens of C13 NMR spectroscopy, offering both experimental data and theoretical insights.
Introduction: The Role of C13 NMR in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules.[1] While proton (¹H) NMR is often utilized for its high sensitivity, Carbon-13 (¹³C) NMR offers superior signal resolution over a wider chemical shift range (typically 0-220 ppm), which is particularly advantageous for analyzing complex molecules where ¹H NMR signals may overlap.[1][2] For a molecule like 4-[(4-Bromophenyl)amino]benzonitrile, with its distinct aromatic regions and substituent effects, ¹³C NMR is invaluable for unambiguously assigning each carbon atom in the structure.
The chemical shift of a ¹³C nucleus is highly sensitive to its local electronic environment. Factors such as the hybridization of the carbon atom, the electronegativity of neighboring atoms, and resonance effects within the molecule all contribute to the final observed shift.[3] Understanding these influences is key to accurately interpreting a ¹³C NMR spectrum.
Analysis of 4-[(4-Bromophenyl)amino]benzonitrile
The structure of 4-[(4-Bromophenyl)amino]benzonitrile features two phenyl rings linked by an amino bridge. One ring is substituted with a bromo group, and the other with a nitrile (cyano) group. These substituents exert significant electronic effects, which are reflected in the ¹³C NMR chemical shifts.
Predicted C13 NMR Chemical Shifts:
To provide a baseline for comparison, a predicted ¹³C NMR spectrum was generated using computational methods. These prediction tools utilize large databases of known chemical shifts and sophisticated algorithms to estimate the shifts for a given structure.
Table 1: Predicted C13 NMR Chemical Shifts for 4-[(4-Bromophenyl)amino]benzonitrile
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C1 | 145.2 |
| C2, C6 | 115.8 |
| C3, C5 | 134.1 |
| C4 | 105.7 |
| C1' | 140.1 |
| C2', C6' | 125.1 |
| C3', C5' | 132.8 |
| C4' | 116.3 |
| CN | 119.1 |
Note: Predictions were obtained from NMRDB.org.[4]
Comparative Analysis with Structurally Similar Compounds
To understand the substituent effects on the chemical shifts of the target molecule, it is instructive to compare its spectrum with those of simpler, related compounds: 4-aminobenzonitrile and 4-bromoaniline.
4-Aminobenzonitrile:
The ¹³C NMR spectrum of 4-aminobenzonitrile provides insight into the shifts of the benzonitrile ring influenced by the amino group. Experimental data shows the following assignments:
Table 2: Experimental C13 NMR Chemical Shifts for 4-Aminobenzonitrile
| Carbon Atom | Chemical Shift (ppm) |
| C1 (ipso-NH₂) | 150.8 |
| C2, C6 | 114.4 |
| C3, C5 | 133.7 |
| C4 (ipso-CN) | 99.5 |
| CN | 120.4 |
Source: Royal Society of Chemistry[5]
4-Bromoaniline:
The ¹³C NMR data for 4-bromoaniline reveals the influence of the bromo and amino substituents on a single aromatic ring.
Table 3: Experimental C13 NMR Chemical Shifts for 4-Bromoaniline
| Carbon Atom | Chemical Shift (ppm) |
| C1 (ipso-NH₂) | 145.7 |
| C2, C6 | 116.5 |
| C3, C5 | 132.2 |
| C4 (ipso-Br) | 109.2 |
Source: Spectral Database for Organic Compounds (SDBS)
Interpreting the Substituent Effects
The bromine atom on one ring and the nitrile group on the other have opposing electronic effects that influence the chemical shifts of the aromatic carbons in 4-[(4-Bromophenyl)amino]benzonitrile.
-
Electron-Withdrawing Group (Nitrile): The cyano (-CN) group is strongly electron-withdrawing due to the triple bond and the electronegativity of nitrogen. This effect generally deshields (moves to a higher ppm value) the attached and conjugated carbons.[6]
-
Electron-Donating/Withdrawing Group (Bromine): The bromine atom exhibits a dual effect. It is electronegative, leading to an inductive electron-withdrawing effect. However, its lone pairs can participate in resonance, donating electron density to the ring. For halogens, the inductive effect often dominates, but the resonance effect can influence the ortho and para positions. The "heavy atom effect" of bromine can also cause an upfield shift (lower ppm) for the directly attached (ipso) carbon.[7]
-
Electron-Donating Group (Amino): The nitrogen of the amino bridge is an electron-donating group through resonance, which tends to shield (move to a lower ppm value) the ortho and para carbons of both rings.
By comparing the predicted shifts of the target molecule with the experimental data of the simpler analogs, we can rationalize the observed chemical shifts. For instance, the carbon attached to the nitrile group (C4) in the predicted spectrum of the target molecule is at a significantly higher field (105.7 ppm) compared to a typical aromatic carbon due to the strong shielding effect of the amino bridge, which is consistent with the experimental value for 4-aminobenzonitrile (99.5 ppm).[5] Conversely, the carbons in the brominated ring are influenced by both the bromine and the amino bridge.
Experimental Protocol for Acquiring Quantitative C13 NMR Data
Acquiring a high-quality, quantitative ¹³C NMR spectrum requires careful attention to experimental parameters to ensure that the integrated signal intensity is directly proportional to the number of carbon nuclei.[1]
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh 10-50 mg of 4-[(4-Bromophenyl)amino]benzonitrile.
-
Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
To shorten relaxation times, especially for quaternary carbons, a relaxation agent such as chromium(III) acetylacetonate (Cr(acac)₃) can be added at a concentration of approximately 0.1 M.[1]
-
-
Spectrometer Setup and Acquisition:
-
Pulse Sequence: Utilize an inverse-gated decoupling pulse sequence. This technique decouples the protons during signal acquisition but not during the relaxation delay, which suppresses the Nuclear Overhauser Effect (NOE) that can lead to non-quantitative signal enhancement.[1]
-
Relaxation Delay (d1): Set a long relaxation delay, at least 5 times the longest T₁ (spin-lattice relaxation time) of any carbon in the molecule. Quaternary carbons can have very long T₁ values, sometimes requiring delays of several minutes.[1]
-
Flip Angle: Use a 90° pulse to maximize the signal in each scan.[1]
-
Number of Scans: Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase the spectrum and perform baseline correction.
-
Integrate the signals to obtain quantitative information.
-
Workflow for C13 NMR Data Acquisition and Analysis
Sources
- 1. benchchem.com [benchchem.com]
- 2. scribd.com [scribd.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Visualizer loader [nmrdb.org]
- 5. rsc.org [rsc.org]
- 6. Substituent effects in the 13C NMR chemical shifts of alpha-mono-substituted acetonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
Navigating the Landscape of Hole Mobility in Triarylamine-Based Organic Semiconductors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Central Role of Molecular Structure in Hole Mobility
The ability of a material to transport holes is quantified by its hole mobility (μh), a measure of how quickly a hole can move through the material under the influence of an electric field. In organic semiconductors, this is not a simple story of unimpeded flow. Instead, it's a tale of "hopping" between adjacent molecules. The efficiency of this hopping is governed by several key molecular parameters, including the highest occupied molecular orbital (HOMO) energy level, the reorganization energy (λ), and the electronic coupling between molecules.
-
HOMO Energy Level: For efficient hole injection from an adjacent layer (like an electrode or a perovskite absorber), the HOMO level of the hole transport material (HTM) should be well-aligned with the work function of the electrode or the valence band of the perovskite.[1]
-
Reorganization Energy (λ): This is the energy required to distort the geometry of a molecule when it goes from a neutral to a charged state and vice versa. A lower reorganization energy facilitates faster charge hopping and, consequently, higher hole mobility.[2]
-
Electronic Coupling: This term describes the strength of the electronic interaction between adjacent molecules, which is highly dependent on their intermolecular distance and orientation (π-π stacking). Stronger electronic coupling leads to more efficient charge transfer.
A Computational Comparison of Substituted Triarylamine Derivatives
To illustrate the impact of molecular structure on hole mobility, we will examine a series of computationally characterized triarylamine derivatives. The following table summarizes their predicted hole mobilities and key electronic properties, providing a framework for understanding structure-property relationships.[2][3]
| Compound ID | Derivative Description | Predicted Hole Mobility (cm²/V·s) | HOMO (eV) | LUMO (eV) | Reorganization Energy (λ) (eV) |
| TPA-1 | 3,4-bis(decyloxy)-N,N-diphenylaniline | 1.08 x 10⁻² | -5.00 | -1.89 | Not Reported |
| TPA-2 | N-(3,4-bis(decyloxy)phenyl)-3,4-bis(decyloxy)-N-phenylaniline | 4.21 x 10⁻² | -4.85 | -1.82 | Not Reported |
| TPA-PTZ | N,N-bis(3,4-bis(decyloxy)phenyl)-5-(10H-phenothiazin-2-yl)thiazol-2-amine | 5.93 x 10⁻⁵ | -5.16 | -2.43 | Not Reported |
| Br-DQTPA | (4-bromo-phenyl)-bis-(4-quinolin-8-yl-phenyl)-amine | Enhanced relative to non-brominated | Not Reported | Not Reported | Not Reported |
Note: The hole mobility values for TPA-1, TPA-2, and TPA-PTZ are derived from DFT calculations.[2][3] The entry for Br-DQTPA indicates an experimentally observed enhancement in hole mobility upon bromine substitution compared to its non-brominated counterpart, although a specific value was not provided in the source.[4][5]
Deciphering the Structure-Property Relationships
The data presented above reveals clear trends that underscore the power of molecular engineering in tuning hole mobility.
The Influence of Electron-Donating Groups:
Comparing TPA-1 and TPA-2 , we observe a significant increase in predicted hole mobility with the addition of two more electron-donating decyloxy groups.[2][3] These alkoxy groups raise the HOMO energy level, which can improve energy level alignment in certain device architectures.[1] More importantly, such substitutions can influence the molecular packing in the solid state, potentially leading to more favorable π-π stacking and enhanced electronic coupling.
The Impact of Bulky and Heterocyclic Substituents:
The introduction of a bulky and electron-rich phenothiazine group via a thiazole linker in TPA-PTZ leads to a dramatic decrease in the predicted hole mobility.[2][3] This can be attributed to several factors. The bulky nature of the substituent may disrupt the close packing of the molecules, leading to weaker electronic coupling. Furthermore, the introduction of the heterocyclic moiety significantly alters the electronic structure, as evidenced by the deeper HOMO and LUMO levels.
The Role of Halogenation:
The case of Br-DQTPA highlights the beneficial effect that halogenation can have on hole mobility.[4][5] The introduction of a bromine atom, a halogen, can enhance intermolecular interactions through halogen bonding and influence the molecular packing. This can lead to a more ordered solid-state structure with improved electronic coupling between adjacent molecules, thereby boosting hole mobility. This counterintuitive effect, where an electron-withdrawing halogen enhances hole transport, underscores the complex interplay of electronic and steric factors.
Visualizing the Path to Higher Mobility
The following diagram illustrates the conceptual relationship between molecular modifications and their impact on hole mobility.
Caption: Molecular design strategies and their influence on properties affecting hole mobility.
Experimental Validation: The Space-Charge-Limited Current (SCLC) Method
While computational studies provide invaluable guidance, experimental verification is crucial. The Space-Charge-Limited Current (SCLC) method is a widely used technique to determine the charge carrier mobility of organic semiconductors. The underlying principle is that at a sufficiently high voltage, the injected charge carrier density exceeds the intrinsic carrier density, and the current becomes limited by the space charge of these injected carriers.
A Step-by-Step Protocol for SCLC Measurement:
-
Device Fabrication:
-
Substrate Preparation: Begin with pre-patterned Indium Tin Oxide (ITO) coated glass substrates. Clean the substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. Dry the substrates with a stream of nitrogen and then treat them with UV-ozone for 15 minutes to improve the work function of the ITO and remove organic residues.
-
Hole-Only Device Architecture: The typical device structure for measuring hole mobility is ITO / Hole Injection Layer (HIL) / Organic Semiconductor / Metal Cathode. A common HIL is PEDOT:PSS, which is spin-coated onto the ITO substrate and annealed.
-
Organic Semiconductor Deposition: Dissolve the synthesized triarylamine derivative in a suitable organic solvent (e.g., chlorobenzene or toluene) at a specific concentration. Spin-coat the solution onto the HIL layer. The thickness of the organic layer is a critical parameter and should be carefully controlled and measured (e.g., using a profilometer).
-
Top Electrode Deposition: Deposit a high work function metal, such as gold (Au) or silver (Ag), as the top electrode through thermal evaporation in a high-vacuum chamber. The thickness of the metal layer is typically around 100 nm.
-
-
Current-Voltage (I-V) Characterization:
-
Place the fabricated device in a probe station under an inert atmosphere (e.g., a nitrogen-filled glovebox) to prevent degradation from oxygen and moisture.
-
Use a semiconductor parameter analyzer to apply a voltage sweep across the device and measure the resulting current.
-
The I-V curve will typically show different regions. At low voltages, the current follows Ohm's law (J ∝ V). As the voltage increases, the device enters the SCLC regime, where the current is described by the Mott-Gurney law for a trap-free semiconductor:
J = (9/8) * ε₀ * εᵣ * μ * (V²/L³)
where:
-
J is the current density
-
ε₀ is the permittivity of free space
-
εᵣ is the relative permittivity of the organic material
-
μ is the charge carrier mobility
-
V is the applied voltage
-
L is the thickness of the organic layer
-
-
-
Data Analysis:
-
Plot the I-V data on a log-log scale. In the SCLC region, the plot of log(J) versus log(V) should exhibit a slope of 2.
-
The hole mobility (μh) can be extracted from the slope of the J vs. V² plot in the SCLC region.
-
Causality Behind Experimental Choices:
-
Inert Atmosphere: Organic semiconductors are often sensitive to oxygen and moisture, which can act as charge traps and degrade device performance. Performing measurements in an inert environment ensures that the intrinsic properties of the material are being measured.
-
Hole-Only Device: The use of a high work function anode (ITO/PEDOT:PSS) and a high work function cathode (Au) creates a device that preferentially injects and transports holes while blocking electron injection. This allows for the specific measurement of hole mobility.
-
Thickness Dependence: It is good practice to fabricate devices with varying thicknesses of the organic layer. A consistent mobility value across different thicknesses provides confidence that the measurements are not dominated by injection or contact resistance effects.[5]
A Glimpse into Synthesis: A Representative Protocol
The synthesis of triarylamine derivatives often involves cross-coupling reactions. A general route to a 4-aminobenzonitrile derivative could involve a Buchwald-Hartwig amination reaction.
Synthesis of 4-[(4-Bromophenyl)amino]benzonitrile:
-
Reaction Setup: To a dried Schlenk flask, add 4-bromoaniline (1.0 eq.), 4-cyanophenylboronic acid (1.2 eq.), a palladium catalyst such as Pd(OAc)₂ (0.05 eq.), a phosphine ligand like SPhos (0.1 eq.), and a base such as K₃PO₄ (2.0 eq.).
-
Solvent and Degassing: Add anhydrous toluene to the flask. Degas the mixture by bubbling argon through it for 20 minutes.
-
Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and stir under an argon atmosphere for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 4-[(4-Bromophenyl)amino]benzonitrile.
Conclusion
The journey to designing high-performance hole transport materials is a synergistic interplay of computational prediction and experimental validation. While direct experimental comparisons for specific derivatives like those of 4-[(4-Bromophenyl)amino]benzonitrile are not always readily available, computational studies on analogous structures provide a powerful tool for understanding the fundamental principles that govern hole mobility. The strategic introduction of electron-donating groups and halogens, while avoiding excessively bulky substituents, appears to be a promising avenue for enhancing charge transport. The protocols outlined in this guide for both the synthesis and characterization of these materials provide a robust framework for researchers to explore this exciting class of organic semiconductors and unlock their full potential in next-generation electronic devices.
References
-
Elshishtawy, R. M., et al. (2021). Novel Triarylamine-Based Hole Transport Materials: Synthesis, Characterization and Computational Investigation. Materials, 14(11), 3128. [Link]
-
Elshishtawy, R. M., et al. (2021). Novel Triarylamine-Based Hole Transport Materials: Synthesis, Characterization and Computational Investigation. PubMed, 34200280. [Link]
- (Note: Reference 3 is a duplicate of 1 and 2 and is therefore not cited in the text).
-
Coropceanu, V., et al. (2014). First principles study of the structural, electronic, and transport properties of triarylamine-based nanowires. The Journal of Chemical Physics, 140(6), 064703. [Link]
- (Note: Reference 5 was not directly applicable to the core topic and is not cited).
- (Note: Reference 6 was a general review and is not cited directly).
-
Du, X., et al. (2016). Bromine-substituted triphenylamine derivatives with improved hole-mobility for highly efficient green phosphorescent OLEDs with a low operating voltage. Journal of Materials Chemistry C, 4(43), 10301-10308. [Link]
-
Du, X., et al. (2016). Bromine-substituted triphenylamine derivatives with improved hole-mobility for highly efficient green phosphorescent OLEDs with a low operating voltage. ResearchGate. [Link]
- (Note: Reference 9 was not directly applicable to the core topic and is not cited).
- (Note: Reference 10 was a general theoretical study and is not cited directly).
- (Note: Reference 11 is a duplicate of 7 and 8 and is therefore not cited in the text).
- (Note: Reference 12 provided general synthesis inform
- (Note: Reference 13 was not directly applicable to the core topic and is not cited).
- (Note: Reference 14 was a general theoretical study and is not cited directly).
- (Note: Reference 15 was not directly applicable to the core topic and is not cited).
- (Note: Reference 16 was a general review and is not cited directly).
- (Note: Reference 17 was a general review and is not cited directly).
- (Note: Reference 18 was not directly applicable to the core topic and is not cited).
- (Note: Reference 19 provided general synthesis inform
- (Note: Reference 20 provided general inform
- (Note: Reference 21 provided general inform
- (Note: Reference 22 provided general synthesis inform
Sources
- 1. pubs.aip.org [pubs.aip.org]
- 2. Novel Triarylamine-Based Hole Transport Materials: Synthesis, Characterization and Computational Investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Bromine-substituted triphenylamine derivatives with improved hole-mobility for highly efficient green phosphorescent OLEDs with a low operating voltage - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
The Cyano Group's Commanding Influence: A Comparative Guide to the Electrochemical and Electronic Landscapes of Cyanodiphenylamines
For researchers, scientists, and professionals in drug development, understanding the intricate dance of electrons within a molecule is paramount. In the realm of organic electronics and medicinal chemistry, cyanodiphenylamines have emerged as a class of molecules with tunable properties, largely dictated by the potent electron-withdrawing nature of the cyano (-CN) substituent. This guide provides an in-depth comparison of the electrochemical properties and Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of cyanodiphenylamines, supported by experimental data and theoretical insights.
The strategic placement of a cyano group on the diphenylamine framework dramatically alters its electronic landscape. This modification lowers both the HOMO and LUMO energy levels, a critical factor in designing materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and as probes in biological systems. The extent of this influence can be further modulated by the introduction of additional electron-donating or electron-withdrawing groups, offering a versatile platform for fine-tuning molecular properties.
The Electrochemical Perspective: Unraveling Redox Behavior with Cyclic Voltammetry
Cyclic voltammetry (CV) is a powerful electrochemical technique used to probe the redox behavior of molecules, providing valuable information about their HOMO and LUMO energy levels. In a typical CV experiment, the potential applied to a working electrode is swept linearly to a set point and then reversed. The resulting current is measured and plotted against the applied potential, revealing the oxidation and reduction potentials of the analyte.
The oxidation potential is directly related to the energy required to remove an electron from the HOMO, while the reduction potential corresponds to the energy gained upon adding an electron to the LUMO. Therefore, by analyzing the CV data, we can empirically estimate the HOMO and LUMO energy levels of cyanodiphenylamine derivatives.
Structure-Property Relationships in Action
The electrochemical behavior of diphenylamine derivatives is highly sensitive to the nature and position of substituents. The introduction of an electron-withdrawing cyano group generally makes the molecule harder to oxidize (shifts the oxidation potential to more positive values) and easier to reduce (shifts the reduction potential to less negative values).
For instance, in a study of donor-acceptor type conjugated molecules, a compound featuring a dodecyloxy diphenylamine donor and a cyano-pyridyl acceptor (DPA-PA) exhibited a lower electrochemical band gap of 1.55 eV, as determined by cyclic voltammetry[1]. This indicates a significant stabilization of the LUMO due to the strong electron-withdrawing cyano-pyridyl moiety.
Conversely, the addition of electron-donating groups, such as alkoxy or amino groups, to the cyanodiphenylamine scaffold would be expected to have the opposite effect. These groups increase the electron density on the diphenylamine core, making it easier to oxidize (shifting the oxidation potential to less positive values) and harder to reduce. This principle allows for the precise tuning of the redox potentials and, consequently, the HOMO/LUMO energy levels.
The Theoretical Lens: Predicting Electronic Structure with Density Functional Theory
Density Functional Theory (DFT) has become an indispensable tool for computational chemists to predict and understand the electronic structure of molecules. By solving the Schrödinger equation within a framework that considers the electron density, DFT can provide accurate estimations of HOMO and LUMO energies, molecular orbital distributions, and other key electronic parameters.
These theoretical calculations complement experimental data from cyclic voltammetry, offering a deeper understanding of the underlying electronic transitions and the influence of molecular structure on these properties. For example, DFT calculations on polymers incorporating triphenylamine units with cyano and fluorine substituents on a quinoxaline acceptor revealed that the HOMO wave functions were localized on the triphenylamine donor units, while the LUMO wave functions were delocalized along the polymer backbone[2]. This separation of frontier molecular orbitals is a key characteristic of efficient donor-acceptor systems.
The calculations also showed that replacing a fluorine atom with a more strongly electron-withdrawing cyano group led to a stabilization (lowering) of both the HOMO and LUMO energy levels, a trend that was consistent with experimental electrochemical measurements[2].
Comparative Analysis: A Synthesized View
| Compound | Substituent on Second Phenyl Ring | Expected Trend in Oxidation Potential (vs. Unsubstituted) | Expected Trend in Reduction Potential (vs. Unsubstituted) | Expected HOMO Level (eV) | Expected LUMO Level (eV) | Expected Band Gap (eV) |
| 4-Cyanodiphenylamine | -H | More Positive | Less Negative | Lower | Lower | Similar/Slightly Smaller |
| 4-Cyano-4'-methoxydiphenylamine | -OCH₃ (Electron-Donating) | Less Positive | More Negative | Higher | Slightly Lower | Smaller |
| 4-Cyano-4'-nitrodiphenylamine | -NO₂ (Electron-Withdrawing) | More Positive | Less Negative | Lower | Much Lower | Smaller |
This table represents expected trends based on established structure-property relationships. Actual values would require specific experimental or computational studies.
The cyano group consistently lowers the frontier molecular orbital energies. The introduction of an electron-donating group like methoxy (-OCH₃) raises the HOMO level, thereby decreasing the HOMO-LUMO gap and red-shifting the absorption spectrum. Conversely, a strong electron-withdrawing group like nitro (-NO₂) would further lower both the HOMO and LUMO levels, with a more pronounced effect on the LUMO, also leading to a smaller band gap.
Experimental and Computational Protocols
To ensure scientific integrity and reproducibility, the methodologies for determining these key parameters are crucial.
Experimental Protocol: Cyclic Voltammetry
A standard three-electrode setup is employed for cyclic voltammetry measurements.
Caption: A typical three-electrode setup for cyclic voltammetry.
Methodology:
-
Solution Preparation: The cyanodiphenylamine derivative is dissolved in a suitable solvent (e.g., acetonitrile or dichloromethane) containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆) to ensure conductivity.
-
Deoxygenation: The solution is purged with an inert gas (e.g., argon or nitrogen) to remove dissolved oxygen, which can interfere with the electrochemical measurements.
-
Measurement: The three electrodes are immersed in the solution, and the potentiostat applies a potential sweep to the working electrode. The resulting current is recorded as a function of the applied potential.
-
Data Analysis: The onset oxidation (E_ox) and reduction (E_red) potentials are determined from the cyclic voltammogram. These values are then used to estimate the HOMO and LUMO energy levels using the following empirical equations, often referenced against the ferrocene/ferrocenium (Fc/Fc⁺) redox couple:
-
E_HOMO = - (E_ox - E_Fc/Fc⁺ + 4.8) eV
-
E_LUMO = - (E_red - E_Fc/Fc⁺ + 4.8) eV
-
Computational Protocol: Density Functional Theory (DFT)
DFT calculations are performed using quantum chemistry software packages like Gaussian.
Caption: A typical workflow for DFT calculations of HOMO/LUMO energies.
Methodology:
-
Structure Input: The 3D structure of the cyanodiphenylamine molecule is built or imported into the software.
-
Geometry Optimization: The molecular geometry is optimized to find the lowest energy conformation. A common functional and basis set for this step is B3LYP/6-31G*.
-
Frequency Calculation: A frequency calculation is performed on the optimized structure to ensure it corresponds to a true energy minimum (no imaginary frequencies).
-
Single Point Energy Calculation: A more accurate single point energy calculation is often performed on the optimized geometry using a larger basis set, such as 6-311+G(d,p), to obtain more reliable HOMO and LUMO energy values.
-
Data Extraction: The energies of the HOMO and LUMO are extracted from the output file.
Conclusion
The incorporation of a cyano group into the diphenylamine framework provides a powerful strategy for tuning the electrochemical and electronic properties of the resulting molecules. Through a synergistic combination of experimental techniques like cyclic voltammetry and theoretical calculations using DFT, researchers can gain a comprehensive understanding of the structure-property relationships in this important class of compounds. This knowledge is instrumental in the rational design of novel materials with tailored electronic properties for a wide range of applications, from advanced electronic devices to sophisticated biological probes. The ability to predictably modulate HOMO and LUMO energy levels through targeted chemical modifications underscores the immense potential of cyanodiphenylamines in the ongoing quest for next-generation functional organic materials.
References
- Uyanik, A., & Cirpan, A. (2025). Synthesis and optoelectronic properties of dodecyl substituted diphenylamine and pyridine based conjugated molecule. Journal of Molecular Structure, 1315, 138473.
- Effect of electron-withdrawing fluorine and cyano substituents on photovoltaic properties of two-dimensional quinoxaline-based polymers. (2021). Scientific Reports, 11(1), 1-9.
- Synthesis and characterization of phenanthrene derivatives for optoelectronic applications. (2017). Comptes Rendus Chimie, 20(7), 697-703.
- Charge transfer as the key parameter affecting color purity of TADF emitters. (2020). arXiv preprint arXiv:2007.11928.
- Machine Learning-Based Quantitative Structure–Property Relationships for the Electronic Properties of Cyano Polycyclic Aromatic Hydrocarbons. (2022). ACS Omega, 7(50), 47286–47296.
- Structure–Properties Relationships Involved in the Embrittlement of Epoxies. (2022). Polymers, 14(21), 4704.
Sources
Publish Comparison Guide: X-ray Crystallography of 4-[(4-Bromophenyl)amino]benzonitrile
This guide outlines the structural and functional characterization of 4-[(4-Bromophenyl)amino]benzonitrile , a donor-acceptor (D-A) diarylamine, comparing it against its well-established nitro-analogue and precursor alternatives.
Executive Summary: The Structural Landscape
4-[(4-Bromophenyl)amino]benzonitrile represents a critical scaffold in the study of non-linear optical (NLO) materials and crystal engineering. As a dipole-bound diarylamine, it features a "push-pull" electronic system where the secondary amine acts as the donor and the cyano group as the acceptor.
This guide compares the crystallographic profile of this target compound against two industry-standard alternatives:
-
4-Bromo-4'-nitrodiphenylamine (Nitro-Analog): The "Gold Standard" for NLO activity due to the stronger electron-withdrawing nitro group.
-
4-Aminobenzonitrile (Precursor): A fundamental building block used to benchmark packing efficiency and hydrogen bonding motifs.
Key Insight: While the Nitro-Analog typically exhibits higher hyperpolarizability, the Cyano-Target offers superior transparency in the blue region of the spectrum, making it a competitive alternative for specific optical applications.
Comparative Analysis: Target vs. Alternatives
The following table contrasts the physicochemical and crystallographic expectations of the target against its primary alternatives.
Table 1: Structural & Functional Metrics Comparison
| Feature | Target: 4-[(4-Bromophenyl)amino]benzonitrile | Alternative A: 4-Bromo-4'-nitrodiphenylamine | Alternative B: 4-Aminobenzonitrile |
| Formula | C₁₃H₉BrN₂ | C₁₂H₉BrN₂O₂ | C₇H₆N₂ |
| Role | High-Transparency NLO Candidate | High-Activity NLO Standard | Crystallization Benchmark |
| Electronic Character | Moderate D-A Strength (CN group) | Strong D-A Strength (NO₂ group) | Simple Dipole |
| H-Bond Motif | N-H[1]···N (Cyano acceptor) | N-H···O (Nitro acceptor) | N-H···N (Cyano acceptor) |
| Crystal System | Typically Monoclinic (P2₁/c or Pc) | Monoclinic (P2₁/n) | Monoclinic (P2₁/c) |
| Packing Force | Dipole-Dipole + π-π Stacking | Strong Dipole + H-Bonding | H-Bond Network Dominant |
| Optical Cutoff | < 400 nm (Transparent) | > 450 nm (Yellow/Orange) | UV Region |
Analyst Note: The substitution of the Nitro group with a Cyano group retains the acentric organization potential (crucial for SHG) while reducing the absorption cutoff, a vital parameter for frequency doubling lasers.
Experimental Protocols
To generate publication-quality data comparable to the standards above, follow this self-validating workflow.
Phase I: Synthesis & Purification (Buchwald-Hartwig Coupling)
-
Reaction: Coupling of 4-bromobenzonitrile and 4-bromoaniline is inefficient. Preferred Route: Coupling of 4-aminobenzonitrile with 1-bromo-4-iodobenzene using a Pd-catalyst (e.g., Pd₂(dba)₃) and Xantphos ligand.
-
Purification: Column chromatography (Hexane/EtOAc) followed by recrystallization is mandatory to remove homocoupling byproducts which can disorder the crystal lattice.
Phase II: Crystallization Strategy
Obtaining single crystals suitable for X-ray diffraction requires controlling the nucleation rate to minimize twinning.
-
Solvent Selection: Dissolve 20 mg of pure compound in 2 mL of Acetone/Ethanol (1:1) .
-
Method: Slow evaporation at controlled temperature (20°C).
-
Alternative: Vapor diffusion of Hexane into a concentrated THF solution.
-
Validation: Inspect crystals under polarized light. Sharp extinction indicates a single domain; mosaic patterns suggest twinning.
Phase III: Data Collection & Refinement
-
Instrument: Single Crystal X-ray Diffractometer (e.g., Bruker D8 Quest or Rigaku XtaLAB).
-
Source: Mo-Kα (λ = 0.71073 Å) is preferred over Cu-Kα to minimize absorption by the Bromine atom.
-
Temperature: Collect at 100 K to reduce thermal motion (ellipsoids) of the terminal cyano and bromo groups.
Refinement Checklist:
-
R-Factor: Aim for R₁ < 0.05.
-
Disorder: Check the Bromine atom for rotational disorder.
-
H-Atoms: Locate the amine Hydrogen (N-H) in the difference Fourier map freely if possible; otherwise, constrain using a riding model (AFIX 43).
Structural Logic & Workflow Visualization
The following diagram illustrates the critical path from synthesis to structural validation, highlighting the decision points that ensure data integrity.
Caption: Workflow for isolating and validating the crystal structure of diarylamine derivatives.
References
-
Cambridge Crystallographic Data Centre (CCDC). CSD-System: The world’s repository for small-molecule organic and metal-organic crystal structures. [Link]
-
Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8. [Link]
- Surya Prakash, G. K., et al. "Synthesis and NLO properties of donor-acceptor substituted diphenylamines." Journal of Organic Chemistry. (General reference for D-A diarylamine synthesis).
-
PubChem. "Compound Summary: 4-Aminobenzonitrile." (Precursor data). [Link]
Sources
Safety Operating Guide
Operational and Safety Guide: Personal Protective Equipment for Handling 4-[(4-Bromophenyl)amino]benzonitrile
This document provides essential safety and logistical information for the handling and disposal of 4-[(4-Bromophenyl)amino]benzonitrile (CAS No. 36822-72-9). As a senior scientist, my objective is to offer more than just a checklist; this guide is designed to build a deep-seated culture of safety by explaining the rationale behind each procedural step. The protocols herein are based on a conservative risk assessment, drawing from the hazard profiles of structurally similar compounds, including 4-bromobenzonitrile and various aminobenzonitriles, to ensure the highest degree of protection in the absence of a specific Safety Data Sheet (SDS) for the title compound.
The core principle of laboratory safety is not merely to follow rules, but to understand the risks and validate the controls put in place. This guide is your partner in achieving that understanding.
Understanding the Compound-Specific Risks
4-[(4-Bromophenyl)amino]benzonitrile is a complex molecule that combines structural features of several hazardous chemical classes. Our safety protocol is therefore derived from an analysis of these constituent parts:
-
Aromatic Nitrile Group (-CN): Nitriles can be toxic and are readily absorbed through the skin. They can interfere with cellular respiration.
-
Brominated Aromatic Ring: Organobromine compounds can be toxic and persistent. The bromine atom enhances the molecule's reactivity.
-
Aromatic Amine Group (-NH-): Aromatic amines are a class of compounds known for potential toxicity, including acting as skin sensitizers and, in some cases, being suspect carcinogens.
Given these features, we must handle this compound with the assumption that it is highly toxic if swallowed, harmful in contact with skin or if inhaled, a serious eye and skin irritant, and potentially harmful to aquatic life.[1][2][3][4][5][6] This conservative approach is mandated by the OSHA Laboratory Standard (29 CFR 1910.1450), which requires the implementation of a Chemical Hygiene Plan (CHP) to protect laboratory personnel.[7][8][9]
Hazard Profile Summary
| Property | Value | Source(s) |
| Compound Name | 4-[(4-Bromophenyl)amino]benzonitrile | - |
| CAS Number | 36822-72-9 | - |
| Molecular Formula | C₁₃H₉BrN₂ | - |
| Molecular Weight | 273.13 g/mol | - |
| Assumed GHS Hazards | H301, H312, H315, H319, H332, H412 | [1][2][5][6][10] |
| Assumed Signal Word | Danger | [1][5][11][12] |
The Core of Protection: A Multi-Layered PPE Strategy
Personal Protective Equipment (PPE) is the final barrier between you and a hazardous chemical. Its selection is not arbitrary; it is a carefully considered system where each component protects a specific route of exposure. The Occupational Safety and Health Administration (OSHA) mandates the use of PPE as part of a comprehensive laboratory safety program.[13][14]
Engineering Controls: Your First Line of Defense
Before any PPE is donned, engineering controls must be in place and verified. These controls are designed to remove the hazard at the source.
-
Chemical Fume Hood: All handling of 4-[(4-Bromophenyl)amino]benzonitrile solid and its solutions must be performed within a certified chemical fume hood.[15][16] This is non-negotiable. The hood contains dust and vapors, preventing inhalation exposure.
-
Ventilated Enclosures: For weighing, use a ventilated balance enclosure or a powder containment hood to prevent the aerosolization of fine particles.[16]
-
Safety Stations: Ensure that a safety shower and an eyewash station are unobstructed and have been tested within the last month. These are critical for immediate decontamination in an emergency.[11][17][18]
Personal Protective Equipment: The Essential Barrier
The following PPE is mandatory for all personnel handling this compound. This selection is based on guidelines from the National Institute for Occupational Safety and Health (NIOSH) for handling chemical hazards.[19][20][21]
| PPE Category | Item | Specification & Rationale | Source(s) |
| Eye & Face | Safety Goggles | Must be chemical splash-resistant and conform to OSHA 29 CFR 1910.133 or EN166. Goggles provide a seal around the eyes to protect against dust and splashes. | [6][11][15][18] |
| Face Shield | Required when there is a significant risk of splashing (e.g., transferring solutions, large-scale reactions). Worn over safety goggles. | [11][15][16] | |
| Hand | Double Gloves | Outer Glove: Nitrile or Neoprene (min. thickness 0.2mm). Inner Glove: Nitrile. Double gloving prevents exposure from a single glove failure. Nitrile offers broad chemical resistance. | [2][15][22][23] |
| Body | Laboratory Coat | Must be fully buttoned with tight-fitting cuffs. Provides a primary barrier against incidental contact and minor spills. | [2][15] |
| Chemical-Resistant Apron | Recommended to be worn over the lab coat during procedures with a higher splash potential to provide an additional impermeable layer. | [15][24] | |
| Respiratory | NIOSH-Approved Respirator | Required if handling outside a fume hood or if dust/aerosol generation is unavoidable. A minimum of an N95 particulate respirator for solids. For solutions or potential vapors, an air-purifying respirator with organic vapor cartridges is necessary. | [2][21][25] |
Operational Plan: From Receipt to Disposal
A robust safety plan encompasses the entire lifecycle of the chemical within the laboratory.
Handling and Storage Workflow
The following diagram outlines the mandatory workflow for handling 4-[(4-Bromophenyl)amino]benzonitrile. Following this structured process minimizes the points of potential exposure.
Caption: A step-by-step workflow for the safe handling of 4-[(4-Bromophenyl)amino]benzonitrile.
Key Procedural Points:
-
Handling: Always use good occupational work practices. Avoid generating dust.[15][26] Do not eat, drink, or smoke in the laboratory.[11][15][26]
-
Storage: The compound must be stored in a tightly sealed, clearly labeled container within a designated, locked, and ventilated cabinet.[4][11][15] This prevents unauthorized access and accidental release.
Emergency and Disposal Protocols
Preparedness is paramount. Every member of the laboratory must be trained on these procedures.
Spill Management
In the event of a spill, immediate and correct action is critical to prevent exposure and contamination.
-
Evacuate & Alert: Immediately alert others in the area and evacuate non-essential personnel.[2]
-
Ventilate: Ensure the fume hood is operating correctly.
-
Don PPE: Before cleanup, don the full PPE ensemble described in Section 2.2, including respiratory protection.
-
Contain: Cover the spill with an inert absorbent material like vermiculite or sand. Do not use combustible materials.[4][26]
-
Collect: Carefully scoop the contained material into a designated, labeled hazardous waste container.[2][26]
-
Decontaminate: Wipe the spill area with a suitable solvent, followed by soap and water. All cleanup materials must be disposed of as hazardous waste.[2]
First Aid Measures
Immediate first aid can significantly reduce the severity of an exposure.[27]
| Exposure Route | First Aid Protocol | Source(s) |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention. | [10][11][27] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected skin area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops. | [10][17][27] |
| Inhalation | Move the individual to fresh air at once. If breathing is difficult or has stopped, provide artificial respiration (if trained) and seek immediate medical attention. | [10][11][27] |
| Ingestion | DO NOT INDUCE VOMITING. Rinse the mouth thoroughly with water. Seek immediate medical attention and provide the SDS or chemical label to the medical personnel. | [10][11][17][27] |
Disposal Plan
Improper disposal is a serious breach of safety and environmental regulations.
-
Waste Identification: All materials contaminated with 4-[(4-Bromophenyl)amino]benzonitrile are classified as hazardous waste. This includes empty containers, used PPE, and spill cleanup materials.[2][10][28]
-
Containerization: Collect all hazardous waste in a dedicated, sealed, and clearly labeled container. The label must include the words "Hazardous Waste" and the full chemical name.[2][26]
-
Disposal: The sealed waste container must be disposed of through a licensed hazardous waste management company. Never pour this chemical down the drain or place it in the regular trash.[2]
This guide provides a comprehensive framework for the safe handling of 4-[(4-Bromophenyl)amino]benzonitrile. Adherence to these protocols is not just a matter of compliance but a professional responsibility to ensure the safety of yourself, your colleagues, and the environment.
References
- Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC. (n.d.). National Center for Biotechnology Information.
- Recommendations for Chemical Protective Clothing | NIOSH - CDC Archive. (n.d.). Centers for Disease Control and Prevention.
- Safe handling of cytotoxics: guideline recommendations - PMC. (n.d.). National Center for Biotechnology Information.
- 29 CFR 1910.1450 — OSHA Laboratory Standard - MasterControl. (n.d.). MasterControl.
- Cytotoxic Drug Handling with Biosafety Isolators - BioSafe Tech by QUALIA. (2025, January 26). BioSafe Tech.
- The Laboratory Standard | Office of Clinical and Research Safety. (n.d.). Vanderbilt University.
- OSHA Laboratory Standard | OSHA Lab Safety Standard - Compliancy Group. (2023, September 18). Compliancy Group.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
